1-Adamantaneethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Adamantaneethanol from Adamantane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of 1-adamantaneethanol from adamantane (B196018). The synthesis involves the initial bromination of the adamantane core, followed by the introduction of the ethanol (B145695) moiety via an organometallic intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to aid in understanding and replication.
Synthetic Strategy Overview
The synthesis of this compound from adamantane is most effectively achieved through a two-step process. The first step involves the selective monobromination of the adamantane cage at one of its tertiary carbon atoms to yield 1-bromoadamantane (B121549). The second step is the conversion of 1-bromoadamantane to the target molecule, this compound. This is accomplished through the formation of a reactive organometallic intermediate, which then undergoes a nucleophilic addition to ethylene (B1197577) oxide.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Step 1: Bromination of Adamantane
The selective bromination of adamantane at the 1-position is a critical first step. While traditional methods often employ hazardous liquid bromine, a safer and highly effective alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. This reagent offers the advantage of a slower, more controlled release of bromine, leading to high yields of the desired monobrominated product.[1]
Experimental Protocol: Synthesis of 1-Bromoadamantane
This protocol is adapted from a patented procedure which demonstrates high efficiency and safety.[1]
Materials:
-
Adamantane
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Trichloromethane (Chloroform)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane in trichloromethane.
-
Add 1,3-dibromo-5,5-dimethylhydantoin to the solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 24-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from methanol to yield 1-bromoadamantane as a white to off-white crystalline solid.
Quantitative Data for Bromination
| Parameter | Value | Reference |
| Adamantane:DBDMH Molar Ratio | 1:1 | [1] |
| Solvent | Trichloromethane | [1] |
| Reaction Temperature | 65-70 °C | [1] |
| Reaction Time | 24-36 hours | [1] |
| Yield | Up to 91% | [1] |
Step 2: Synthesis of this compound from 1-Bromoadamantane
The conversion of 1-bromoadamantane to this compound involves the formation of an organometallic intermediate which then reacts with ethylene oxide. Due to the steric hindrance of the adamantyl group, the formation of a traditional Grignard reagent can be challenging. A more robust approach involves the in-situ formation of an organozinc reagent (a Barbier-type reaction), which is known to be highly reactive.
Signaling Pathway for the Reaction
The reaction proceeds via a nucleophilic attack of the organometallic carbon on one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening and the formation of a new carbon-carbon bond.
Caption: Reaction pathway for the formation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the principles of Barbier-type reactions and the reaction of organometallic reagents with epoxides.
Materials:
-
1-Bromoadamantane
-
Zinc powder (activated) or Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethylene oxide (can be bubbled as a gas or added as a cooled solution in THF)
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Saturated aqueous ammonium (B1175870) chloride solution
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Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add activated zinc powder or magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromoadamantane in anhydrous THF.
-
Add a small portion of the 1-bromoadamantane solution to the metal to initiate the reaction. Initiation may be indicated by a slight exotherm or the formation of a cloudy solution. Gentle heating or the addition of a small crystal of iodine may be required to start the reaction.
-
Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the organometallic reagent.
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of a known amount of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and the temperature should be carefully controlled.
-
After the addition of ethylene oxide is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data for the Conversion to this compound
| Parameter | Expected Value |
| 1-Bromoadamantane:Metal Molar Ratio | 1:1.2-1.5 |
| Solvent | Anhydrous THF |
| Reaction Temperature (Organometallic formation) | Room temperature to gentle reflux |
| Reaction Temperature (Ethylene oxide addition) | 0 °C to room temperature |
| Reaction Time | 4-8 hours (total) |
| Expected Yield | 60-80% |
Conclusion
The synthesis of this compound from adamantane can be reliably achieved in two high-yielding steps. The use of DBDMH for the initial bromination provides a safer and more controlled reaction compared to traditional methods. The subsequent conversion of 1-bromoadamantane to the target alcohol via an in-situ generated organometallic reagent and reaction with ethylene oxide is an effective method for introducing the ethanol side chain. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this important adamantane derivative. Careful control of anhydrous conditions and reaction temperatures is crucial for achieving high yields, particularly in the organometallic step.
References
An In-Depth Technical Guide to 1-Adamantaneethanol (CAS: 6240-11-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantaneethanol, with the CAS number 6240-11-5, is a derivative of adamantane (B196018), a unique, rigid, and lipophilic tricyclic alkane. Its distinctive cage-like structure imparts valuable physicochemical properties to molecules, making it a significant building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in synthetic chemistry, and its biological activities, with a focus on its potential in drug development.
Physicochemical Properties
This compound is a white crystalline powder with a melting point in the range of 66-69 °C.[1] It is characterized by the chemical formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol .[2][3] The structure consists of an ethanol (B145695) group attached to a bridgehead carbon of the adamantane cage.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 6240-11-5 | [2][3] |
| Molecular Formula | C₁₂H₂₀O | [2][3] |
| Molecular Weight | 180.29 g/mol | [2][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 66-69 °C | [1] |
| Synonyms | 2-(1-Adamantyl)ethanol, 1-(2-Hydroxyethyl)adamantane | [1] |
Synthesis
While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis involves the reduction of 1-adamantaneacetic acid or its esters. A general synthetic workflow is outlined below.
Caption: General synthetic route to this compound.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the bulky and lipophilic nature of the adamantane group to modify the properties of the target compounds.
Synthesis of Phthalimide (B116566) Derivatives
This compound is a precursor for the synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride. This anhydride (B1165640) is then used to prepare a variety of N-substituted phthalimides, some of which have shown antimicrobial activity.[1]
Experimental Protocol: Synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride
A detailed experimental protocol, as referenced in the literature, would typically involve the reaction of this compound with trimellitic anhydride chloride in an appropriate solvent and under specific temperature conditions. The resulting anhydride can then be reacted with various amines or amino acids to yield the corresponding N-substituted phthalimides.
Caption: Synthesis of phthalimide derivatives from this compound.
Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives
This compound has been utilized in the synthesis of a novel poly(p-phenylenevinylene) (PPV) derivative, poly(2-methoxy-5-adamantaneethyloxy-p-phenylenevinylene) (MAE-PPV).[5] The incorporation of the bulky adamantane group can influence the polymer's solubility and film-forming properties, which are crucial for applications in organic electronics.
Experimental Protocol: Synthesis of poly(2-methoxy-5-adamantaneethyloxy-p-phenylenevinylene)
The synthesis of MAE-PPV is typically achieved through the Gilch polymerization route. This involves the base-induced polymerization of a suitable α,α'-dihalo-p-xylene monomer functionalized with the adamantaneethoxy group.
Caption: Synthesis of an adamantane-containing PPV derivative.
Synthesis of Adamantine-Containing Phthalocyanines
This compound is used to introduce adamantane moieties onto silicon(IV) phthalocyanines. This is achieved by reacting this compound with silicon(IV) phthalocyanine (B1677752) dichloride. The resulting axially substituted phthalocyanines exhibit high photostability.
Experimental Protocol: Synthesis of di(adamantaneethoxy)silicon(IV) phthalocyanine
The synthesis involves the nucleophilic substitution of the chloride ligands on silicon(IV) phthalocyanine dichloride by the alkoxide generated from this compound. The reaction is typically carried out in an anhydrous solvent in the presence of a base.
Caption: Synthesis of an adamantane-containing phthalocyanine.
Biological Activities and Potential Applications
The adamantane scaffold is a well-established pharmacophore that can enhance the metabolic stability and modulate the bioactivity of drug candidates. This compound itself and its derivatives have shown promise in several biological areas.
Antimicrobial Activity
Some sources indicate that this compound exhibits antimicrobial properties, particularly against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6] However, specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microorganisms is not widely available in the public domain. Derivatives of this compound, such as certain N-substituted phthalimides, have also been reported to possess antimicrobial activity.[1]
Table 2: Reported Antimicrobial Activity of Adamantane Derivatives (General)
| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| Adamantane Derivatives | Staphylococcus aureus | Varies | [7] |
| N-substituted phthalimides from this compound | Staphylococcus aureus, Bacillus sp., Micrococcus flavus, Enterococcus faecium | Varies | [1] |
Anti-inflammatory Activity
There are indications that this compound possesses anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis in red blood cells.[2][6] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Postulated inhibition of prostaglandin synthesis by this compound.
Pharmacokinetics and Toxicology
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for this compound are not extensively documented in publicly available literature. However, general characteristics of adamantane derivatives can provide some insights. The lipophilic nature of the adamantane cage generally leads to good absorption and distribution into tissues. Metabolism of adamantane-containing compounds often involves hydroxylation of the adamantane cage by cytochrome P450 enzymes.[8][9]
Further studies are required to fully characterize the pharmacokinetic profile and to assess the safety and toxicity of this compound for any potential therapeutic applications.
Safety and Handling
This compound is classified as an irritant.[10] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Conclusion
This compound is a valuable chemical entity with a range of applications stemming from the unique properties of its adamantane core. It serves as a key intermediate in the synthesis of specialized polymers and photosensitizers. Furthermore, its suggested antimicrobial and anti-inflammatory properties warrant further investigation for potential drug development. A more detailed understanding of its biological mechanisms of action, as well as a comprehensive evaluation of its pharmacokinetic and toxicological profile, will be crucial for realizing its full therapeutic potential. This guide provides a foundational understanding for researchers and developers working with this intriguing molecule.
References
- 1. This compound 98 6240-11-5 [sigmaaldrich.com]
- 2. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 7. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1-Adamantaneethanol
An In-depth Technical Guide to 1-Adamantaneethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (also known as 2-(1-adamantyl)ethanol). The unique lipophilic and rigid structure of the adamantane (B196018) cage makes its derivatives, including this compound, promising candidates in medicinal chemistry and materials science. This document summarizes key data, proposes experimental methodologies, and visualizes potential mechanisms of action to support further research and development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O | [1][2][3][4] |
| Molecular Weight | 180.29 g/mol | [1][2][4] |
| Appearance | White crystalline powder/solid | [3][5] |
| Melting Point | 66-69 °C | [2][6] |
| Boiling Point | No information available | [5] |
| Solubility | Sparingly soluble in water | [3] |
| pKa (Predicted) | 15.32 ± 0.10 | [3] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 6240-11-5 |
| InChI | InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |
| SMILES | C1C2CC3CC1CC(C2)(C3)CCO |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and analysis of this compound. While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route involves the reduction of 1-adamantaneacetic acid or its corresponding ester.
Proposed Synthesis of this compound
Principle: This proposed protocol describes the synthesis of this compound via the reduction of 1-adamantaneacetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is a standard method for converting carboxylic acids to primary alcohols.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
10% Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Dissolve 1-adamantaneacetic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.
-
Filter the resulting aluminum salts and wash the solid with diethyl ether.
-
Combine the organic filtrates and wash with 10% sulfuric acid, water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Note: This is a proposed protocol based on standard chemical transformations and should be adapted and optimized under appropriate laboratory safety precautions.
Biological Activity and Potential Mechanisms of Action
This compound has demonstrated notable biological activities, particularly as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Derivatives of adamantane are known for their antimicrobial properties. This compound has been shown to inhibit the growth of Staphylococcus species, including methicillin-resistant strains. The lipophilic nature of the adamantane cage is believed to play a crucial role in its mechanism of action.
A plausible mechanism involves the disruption of the bacterial cell membrane's integrity. The bulky, non-polar adamantyl group may insert into the lipid bilayer, altering its fluidity and permeability, which can lead to leakage of cellular contents and ultimately cell death.
Caption: Plausible antimicrobial mechanism of this compound.
Anti-inflammatory Activity
This compound has also been reported to exhibit anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.
The proposed mechanism of action is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid to prostaglandin H₂, a crucial precursor for various pro-inflammatory prostaglandins. This mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Proposed inhibition of the prostaglandin synthesis pathway.
Safety and Handling
Precautionary Statements: P261, P262 (Avoid breathing dust and avoid contact with eyes, skin, and clothing). Incompatible Materials: Strong oxidizing agents, strong acids, acid halides.[3][6] Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.
This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.
References
- 1. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Landscape of 1-Adamantaneethanol: A Technical Guide to Molecular Geometry and Computational Analysis
For Immediate Release
This technical guide provides an in-depth exploration of the molecular geometry of 1-Adamantaneethanol, a key intermediate in the development of novel therapeutics and advanced materials. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics of this compound through a synthesis of theoretical principles and computational methodologies. In the absence of a definitive experimental crystal structure for this compound, this guide leverages computational studies and analogous data from related adamantane (B196018) derivatives to present a comprehensive structural analysis.
Introduction to this compound
This compound (C₁₂H₂₀O) is a derivative of adamantane, a rigid, cage-like hydrocarbon.[1] The addition of an ethanol (B145695) group to the adamantane framework imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science.[1] The adamantane moiety is known for its lipophilicity and ability to anchor within biological targets, making its derivatives promising candidates for drug design. A precise understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel molecules.
Experimental Approaches to Molecular Geometry Determination
While a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a general protocol for the determination of the molecular structure of a crystalline organic compound like this compound.
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality. This involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. The resulting crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of reflections at different angles.[3]
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[3] This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.
Computational Studies of Molecular Geometry
Computational chemistry offers powerful tools to predict and analyze the molecular geometry of compounds like this compound, providing valuable insights in the absence of experimental data.[4] Density Functional Theory (DFT) is a widely used method for its favorable balance of accuracy and computational cost.[5]
Computational Protocol: DFT Geometry Optimization
The following protocol describes a typical workflow for the geometry optimization of an organic molecule using DFT.
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Method Selection: A DFT functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set, which provides a good compromise between accuracy and computational expense.[4] For higher accuracy, functionals like PBE0 with a triple-zeta basis set and a dispersion correction (e.g., D3BJ) can be employed.[5]
-
Geometry Optimization: The calculation is initiated to find the minimum energy conformation of the molecule. The algorithm iteratively adjusts the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[6]
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[4] This calculation also provides predicted vibrational spectra (IR and Raman).
Data Presentation: Molecular Geometry Parameters
The following tables summarize the expected geometric parameters for this compound based on computational models and experimental data for the adamantane core.[7]
Table 1: Predicted Bond Lengths for this compound
| Bond Type | Expected Length (Å) |
| C-C (adamantane cage) | 1.54 |
| C-H (adamantane cage) | 1.11 |
| C-C (bridgehead-CH₂) | ~1.54 |
| C-C (CH₂-CH₂OH) | ~1.53 |
| C-O | ~1.43 |
| O-H | ~0.96 |
| C-H (ethanol moiety) | ~1.09 |
Note: Values for the adamantane cage are based on experimental data for adamantane.[7] Values for the ethanol substituent are typical bond lengths for alkanes and alcohols.
Table 2: Predicted Bond Angles for this compound
| Bond Angle | Expected Angle (°) |
| C-C-C (adamantane cage) | ~109.5 |
| H-C-H (adamantane cage) | ~109.5 |
| C-C-C (bridgehead-CH₂-CH₂) | ~109.5 |
| C-C-O | ~109.5 |
| C-O-H | ~109.5 |
Note: Angles are based on the tetrahedral geometry of sp³ hybridized carbon and oxygen atoms.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the computational geometry optimization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the molecular geometry of this compound, addressing both experimental and computational approaches. While a definitive experimental structure is yet to be determined, computational methods such as Density Functional Theory offer a robust framework for predicting and analyzing its three-dimensional characteristics. The data and protocols presented herein serve as a valuable resource for researchers and scientists engaged in the design and development of novel adamantane-based compounds, facilitating a deeper understanding of their structure-property relationships.
References
- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. ORCA Input Library - Geometry optimizations [sites.google.com]
- 6. storion.ru [storion.ru]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-Adamantaneethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in various synthetic applications, including drug development.[1][2] The unique cage-like structure of the adamantane (B196018) moiety imparts specific lipophilic and conformational properties, making its derivatives of significant interest in medicinal chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while direct spectral data for this compound is available, detailed peak lists are often found for the closely related and structurally similar compounds, 1-Adamantylmethanol and 1-Adamantanol.[3][4][5][6] The data presented here is a composite representation based on available information for this compound and its close structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | -CH₂-OH |
| ~1.98 | br s | 3H | Adamantane CH |
| ~1.69 | br s | 6H | Adamantane CH₂ |
| ~1.55 | t | 2H | Adamantane-CH₂- |
| ~1.51 | br s | 6H | Adamantane CH₂ |
| ~1.25 | s | 1H | -OH |
Note: The chemical shifts for the adamantane cage protons are broad singlets due to complex spin-spin coupling and are often not well-resolved. The values are based on data for structurally similar adamantane derivatives.[3][6]
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~60.5 | -CH₂-OH |
| ~40.5 | Adamantane CH₂ |
| ~37.0 | Adamantane CH |
| ~34.5 | Adamantane C-CH₂ |
| ~28.5 | Adamantane CH |
Note: The assignments are based on the analysis of spectra for 1-adamantane derivatives and predictive models.[4][5][7]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch (alcohol) |
| 2900 - 2930 | Strong | C-H stretch (adamantane CH₂) |
| 2850 | Strong | C-H stretch (adamantane CH) |
| 1450 | Medium | CH₂ scissoring |
| 1050 | Strong | C-O stretch (primary alcohol) |
Note: The spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong absorptions corresponding to the C-H vibrations of the adamantane cage.[8][9][10]
Mass Spectrometry (MS)
Table 4: Major Mass Fragments for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 180 | Moderate | [M]⁺ (Molecular Ion) |
| 162 | Low | [M - H₂O]⁺ |
| 135 | High | [Adamantyl cation]⁺ |
| 107 | Moderate | [C₈H₁₁]⁺ |
| 93 | High | [C₇H₉]⁺ |
| 79 | High | [C₆H₇]⁺ |
Note: The fragmentation pattern is dominated by the highly stable adamantyl cation at m/z 135. The molecular ion peak is observable. The fragmentation of adamantane derivatives often involves the loss of the substituent and subsequent rearrangements of the adamantane cage.[11][12]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific instrument and experimental conditions.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid, KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to data interpretation and structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6240-11-5 [chemicalbook.com]
- 3. 1-Adamantanemethanol(770-71-8) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Adamantanol(768-95-6) 13C NMR [m.chemicalbook.com]
- 5. 1-Adamantanemethanol(770-71-8) 13C NMR spectrum [chemicalbook.com]
- 6. 1-Adamantanol(768-95-6) 1H NMR spectrum [chemicalbook.com]
- 7. kbfi.ee [kbfi.ee]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. 1-Adamantanol(768-95-6) IR Spectrum [chemicalbook.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. 1-Adamantanol [webbook.nist.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
Navigating the Solubility Landscape of 1-Adamantaneethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantaneethanol, a derivative of the rigid, cage-like hydrocarbon adamantane (B196018), presents a unique physicochemical profile of interest in medicinal chemistry and materials science. Its bulky, lipophilic adamantyl group combined with a polar hydroxyl moiety results in solubility characteristics that are critical for its handling, formulation, and biological activity. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, offering a predictive solubility profile, detailed experimental protocols for solubility determination, and a workflow for these procedures. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide leverages established principles of solubility for adamantane derivatives and provides a qualitative framework, supplemented with detailed methodologies for researchers to determine precise solubility values experimentally.
Predicted Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar adamantane core is the dominant structural feature, suggesting a higher affinity for nonpolar and weakly polar organic solvents. The presence of the hydroxyl group, capable of hydrogen bonding, allows for some interaction with more polar solvents.
Based on the behavior of structurally similar compounds, such as other adamantane derivatives and bulky alcohols like cyclohexylmethanol and terpene alcohols, a qualitative solubility profile for this compound can be predicted. These related compounds are generally soluble in a range of organic solvents but exhibit limited solubility in water.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and experimental verification is necessary for any application.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The nonpolar adamantane cage interacts favorably with the nonpolar solvent molecules through van der Waals forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, strong van der Waals interactions are expected between the adamantane moiety and the aromatic ring. |
| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents have a good balance of polarity and ability to interact with the nonpolar adamantane core. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, while the alkyl groups interact with the adamantane cage. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | The polarity of the ketone may limit the solubility of the highly nonpolar adamantane group. |
| Esters | Ethyl acetate | Moderate to Low | Similar to ketones, the balance of polarity may not be optimal for solubilizing the entire molecule. |
| Alcohols | Methanol, Ethanol | Moderate to Low | While the hydroxyl group can hydrogen bond with the solvent, the large nonpolar adamantane moiety may limit overall solubility.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low | The high polarity of these solvents is generally not favorable for dissolving the large, nonpolar adamantane structure. |
| Water | - | Insoluble | The hydrophobic nature of the adamantane cage dominates, leading to very poor solubility in water. |
Experimental Protocols
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
Key Experiment: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4][5][6]
Materials and Equipment:
-
This compound (solid)
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations must be used for quantification.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
- 1. 2-Adamantanol CAS 700-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. scielo.br [scielo.br]
The Biological Frontier of 1-Adamantaneethanol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid, tricyclic structure of adamantane (B196018) has long captured the attention of medicinal chemists, serving as a privileged scaffold in the design of therapeutic agents. Its unique lipophilic and metabolically stable nature has led to the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological landscape of 1-adamantaneethanol and its derivatives, focusing on their antiviral, anticancer, neuroprotective, and antimicrobial properties. Through a comprehensive review of existing literature, this document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and drug development endeavors.
Antiviral Activity
Derivatives of this compound, particularly its amino-derivatives like amantadine (B194251) and rimantadine, are most renowned for their antiviral properties, primarily against the influenza A virus.
Mechanism of Action: M2 Proton Channel Inhibition
The primary antiviral mechanism of amantadine and its analogues against influenza A is the blockade of the M2 ion channel, a proton-selective channel crucial for the viral uncoating process within the host cell's endosome. By obstructing this channel, these derivatives prevent the influx of protons into the virion, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.
Caption: Mechanism of M2 proton channel blockade by 1-adamantane derivatives.
Quantitative Antiviral Activity Data
The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication in vitro.
| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | > 8 | [1] |
| Rimantadine | Influenza A/H3N2 | MDCK | > 10 | [1] |
| Amantadine | SARS-CoV-2 | VeroE6 | 116 | [2] |
| Rimantadine | SARS-CoV-2 | VeroE6 | 36 | [2] |
| Memantine | SARS-CoV-2 | VeroE6 | 80 | [2] |
| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | [3] |
| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | [3] |
| Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | [3] |
| Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | [3] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
Objective: To quantify the inhibition of viral replication by a test compound.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates
-
Virus stock of known titer
-
Test compound (this compound derivative) at various concentrations
-
Serum-free cell culture medium
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Fix the cells with a fixing agent (e.g., 4% formaldehyde) and then stain with crystal violet solution.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Caption: Experimental workflow for the Plaque Reduction Assay.
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, particularly adamantyl isothiourea derivatives, as anticancer agents.
Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling
Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is implicated in inflammation-driven cancers.
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of adamantane derivatives are commonly evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 |[4] | | Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 |[4] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the MTT Cytotoxicity Assay.
Neuroprotective Activity
The neuroprotective effects of 1-adamantane derivatives are primarily attributed to their antagonism of the N-methyl-D-aspartate (NMDA) receptor. Memantine (1-amino-3,5-dimethyladamantane) is a well-known example used in the treatment of Alzheimer's disease.
Mechanism of Action: NMDA Receptor Antagonism
Memantine and related compounds act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor. Under conditions of excessive glutamate (B1630785) release, which leads to excitotoxicity, these derivatives enter the open ion channel and block the influx of Ca2+, thereby protecting neurons from damage. Their low affinity and rapid off-rate kinetics allow them to leave the channel during normal synaptic transmission, minimizing side effects.
Quantitative Neuroprotective Activity Data
The affinity of 1-adamantane derivatives for the NMDA receptor is often expressed as the inhibition constant (Ki).
| Compound/Derivative | Receptor Binding Site | Ki (µM) | Reference |
| Memantine | [3H]MK-801 | ~1 | [5] |
Note: More quantitative data for a wider range of this compound derivatives is needed for a comprehensive comparison.
Experimental Protocol: NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to the NMDA receptor.
Materials:
-
Rat cortical membranes (a source of NMDA receptors)
-
Radioligand (e.g., [3H]MK-801)
-
Test compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortices.
-
Binding Reaction: In a 96-well plate, incubate the rat cortical membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for the NMDA Receptor Binding Assay.
Antimicrobial Activity
Certain derivatives of this compound have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [6] |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [6] |
| Schiff base derivative 9 | S. epidermidis ATCC 12228 | 62.5 | |
| Hydrazide derivative 19 | Gram-negative bacteria | 125-500 | |
| Schiff base derivative 5 | C. albicans ATCC 10231 | 62.5 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum concentration of a compound that inhibits the growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound at various concentrations
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Inoculation: Inoculate each well containing the test compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Experimental workflow for MIC Determination by Broth Microdilution.
Conclusion
The adamantane scaffold, particularly when functionalized as this compound and its derivatives, presents a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The antiviral, anticancer, neuroprotective, and antimicrobial activities highlighted in this guide underscore the versatility of this unique chemical entity. While significant progress has been made, particularly in the development of antiviral and neuroprotective agents, the full potential of this compound derivatives is yet to be fully realized. Further research, guided by the methodologies and data presented herein, will undoubtedly uncover novel derivatives with enhanced potency and selectivity, paving the way for the next generation of adamantane-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. bio.libretexts.org [bio.libretexts.org]
The Diamondoid Core: An In-depth Technical Guide to the Discovery and History of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a unique tricyclic alkane with the formula C₁₀H₁₆, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, strain-free, and highly symmetrical cage-like structure, reminiscent of a diamond lattice, imparts exceptional physical and chemical properties.[1][2][3] This diamondoid architecture has made adamantane and its derivatives invaluable scaffolds in the design of therapeutics, leading to the development of drugs for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[4][5][6] This technical guide provides a comprehensive overview of the discovery and history of adamantane compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and an exploration of the signaling pathways through which adamantane-based drugs exert their effects.
Discovery and History: From a Theoretical Concept to a Versatile Scaffold
The journey of adamantane began not in a laboratory, but as a theoretical proposition. In 1924, H. Decker first postulated the existence of this C₁₀H₁₆ hydrocarbon, which he named "decaterpene," noting its diamond-like structure.[1][7] It remained a hypothetical molecule until 1933, when Czech chemists Stanislav Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[7][8][9] They christened it "adamantane," derived from the Greek "adamantinos" (meaning steel or diamond), due to the identical spatial arrangement of its carbon atoms to that of a diamond crystal.[1][7]
Early attempts at laboratory synthesis were met with significant challenges. A 1924 effort by German chemist Hans Meerwein, involving the reaction of formaldehyde (B43269) with diethyl malonate, did not yield adamantane but rather a bicyclic compound later named Meerwein's ester.[1][10] Ironically, this ester would become a key precursor in a future successful synthesis.[1][10]
The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1][10][11] His multi-step process, starting from Meerwein's ester, produced adamantane with a meager yield of approximately 0.16%.[1][11][12]
The pivotal breakthrough that unlocked the potential of adamantane chemistry came in 1957 from Paul von Ragué Schleyer. He developed a remarkably simple and efficient one-pot synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[7][13] This method, with yields of 30-40%, made adamantane readily available for widespread research and marked the true beginning of its exploration in medicinal chemistry and other fields.[7]
Physicochemical and Spectroscopic Data
The unique three-dimensional structure of adamantane and its derivatives bestows upon them distinct physical, chemical, and spectroscopic properties. These properties are crucial for their application in drug design, influencing factors such as lipophilicity, metabolic stability, and receptor binding.
Table 1: Physicochemical Properties of Adamantane and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| Adamantane | C₁₀H₁₆ | 136.23 | 270 (sublimes)[2][14][15] | Insoluble in water; soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[15] |
| Amantadine (B194251) Hydrochloride | C₁₀H₁₈ClN | 187.71 | >300[10][16] | Soluble in water.[17] |
| Memantine Hydrochloride | C₁₂H₂₂ClN | 215.76[3] | ~258-295[18] | Highly soluble in water.[19] Soluble in ethanol, DMSO.[20] |
| Saxagliptin (B632) | C₁₈H₂₅N₃O₂ | 315.41 | - | Sparingly soluble in water.[11][21] |
| Vildagliptin (B1682220) | C₁₇H₂₅N₃O₂ | 303.40 | 148-150[22] | Freely soluble in water and polar organic solvents. |
Table 2: Spectroscopic Data of Adamantane and Key Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Adamantane | 1.87 (s, 12H, CH₂), 1.75 (s, 4H, CH) | 38.48, 28.97[23] | 2900-2850 (C-H stretch) | 136 (M⁺) |
| Amantadine Hydrochloride | 8.28 (br s, 3H, NH₃⁺), 2.15 (s, 3H), 2.04 (s, 6H), 1.69 (s, 6H)[7] | 52.95, 40.56, 35.38, 28.97[7] | 3331-3185 (N-H), 3054-2917 (C-H), 1363 (C-N)[7] | 151.9 [M+H]⁺[7] |
| Memantine Hydrochloride | 0.85 (s, 6H, CH₃), 1.25-1.50 (m, 12H, adamantyl CH₂), 1.85 (br s, 3H, NH₃⁺) | 52.9, 41.5, 39.9, 31.8, 29.5, 29.0 | 3409 (N-H), 2982-2707 (C-H), 1358 (C-N) | 180.2 [M+H]⁺ |
| Saxagliptin | - | 173.43, 120.15, 68.83, 60.90, 46.57, 45.51, 45.08, 45.01, 41.62, 38.15, 37.92, 37.35, 35.88, 30.98, 30.93, 30.80, 18.00, 13.69[24] | - | 316 [M+H]⁺[24] |
| Vildagliptin | (Predicted) Multiple peaks | (Predicted) Multiple peaks[25] | 3294 (O-H, N-H stretch), 2992 (C-H stretch) | - |
Note: NMR data can vary based on solvent and experimental conditions. The provided data is representative.
Key Experimental Protocols
The availability of adamantane for research and development is largely due to the development of efficient synthetic routes. The following are detailed protocols for the two most significant historical syntheses.
Schleyer Synthesis (1957): Lewis Acid-Catalyzed Isomerization
This one-pot synthesis revolutionized adamantane chemistry by providing a scalable and efficient method for its production.
Experimental Workflow for Schleyer Synthesis
Caption: Workflow for the Schleyer synthesis of adamantane.
Detailed Protocol:
-
Step 1: Hydrogenation of Dicyclopentadiene. A solution of purified dicyclopentadiene (1.51 moles) in dry ether containing platinum oxide (1.0 g) is hydrogenated at 50 p.s.i. in a Parr apparatus. The reaction is exothermic and takes 4-6 hours. The catalyst is removed by filtration, and the ether is distilled off. The resulting endo-tetrahydrodicyclopentadiene is collected by distillation (b.p. 191-193°C).[26]
-
Step 2: Isomerization to Adamantane. Molten endo-tetrahydrodicyclopentadiene (1.47 moles) is placed in a flask with a magnetic stirrer. Anhydrous aluminum chloride (40 g) is added. The mixture is stirred and heated to 150-180°C for 8-12 hours.[26]
-
Step 3: Workup and Purification. After cooling, the reaction mixture separates into two layers. The upper layer, containing adamantane, is decanted. The flask is rinsed with petroleum ether, and the combined organic phases are warmed to dissolve the adamantane. The solution is decolorized with alumina (B75360) and filtered. The filtrate is concentrated and cooled in a dry ice-acetone bath to crystallize the adamantane. The solid is collected by suction filtration.[26][27] Further purification can be achieved by sublimation under vacuum.[8]
Prelog Synthesis (1941): The First, Albeit Inefficient, Synthesis
This multi-step synthesis was the first to produce adamantane in the laboratory, a landmark achievement in organic chemistry.
Experimental Workflow for Prelog Synthesis
Caption: A simplified five-stage overview of Prelog's synthesis.
Detailed Protocol Overview:
Prelog's synthesis is a five-stage process starting from Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione).[1][10] The key steps involve:
-
Reduction of the keto groups.
-
Hydrolysis of the ester groups to carboxylic acids.
-
Decarboxylation to form the adamantane cage. This was a particularly low-yield step in the original synthesis.[1]
-
Further modifications and purification.
Later refinements of the decarboxylation step, such as the Hunsdiecker and Hoffman reactions, improved the overall yield, but the process remained less practical than the subsequent Schleyer synthesis.[1]
Adamantane Derivatives in Drug Development: Mechanisms and Signaling Pathways
The rigid adamantane cage serves as an excellent lipophilic scaffold for positioning functional groups to interact with biological targets. This has led to the development of several successful drugs.
Amantadine and Rimantadine (B1662185): Antiviral Agents
Amantadine was the first adamantane derivative to be approved as a drug, initially for the prophylaxis of Influenza A.[5]
Mechanism of Action: Amantadine and its derivative rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel.[4][13] This channel is a tetrameric protein that allows protons to enter the virion within the endosome, a process necessary for the uncoating and release of the viral genome into the host cell cytoplasm.[4][13] By physically occluding the pore of the M2 channel, amantadine prevents this acidification and subsequent viral replication.[1][28]
Signaling Pathway for Amantadine's Antiviral Action
Caption: Amantadine blocks the M2 proton channel of Influenza A.
Memantine: A Neuroprotective Agent for Alzheimer's Disease
Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used to treat moderate-to-severe Alzheimer's disease.[12]
Mechanism of Action: In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through the over-activation of NMDA receptors.[7][29] Memantine, being a low-to-moderate affinity antagonist, preferentially blocks the NMDA receptor channel when it is excessively open, as seen in pathological conditions.[7][29] This voltage-dependent and use-dependent blockade prevents the prolonged influx of Ca²⁺ that leads to neuronal damage, while still allowing for the normal physiological activation of the receptor required for learning and memory.[7][29]
Signaling Pathway for Memantine's Neuroprotective Effect
Caption: Memantine's antagonism of the NMDA receptor.
Saxagliptin and Vildagliptin: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Saxagliptin and vildagliptin are oral hypoglycemic agents that belong to the class of DPP-4 inhibitors.[11][30]
Mechanism of Action: These drugs work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][21] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active GLP-1 and GIP. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Signaling Pathway for DPP-4 Inhibition
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
From its theoretical conception to its isolation from petroleum and the development of elegant synthetic routes, the story of adamantane is a testament to the progress of organic chemistry. Its unique diamondoid structure has provided a robust and versatile scaffold for the design of a diverse range of therapeutic agents. The successful application of adamantane derivatives in treating viral infections, neurodegenerative diseases, and diabetes highlights the profound impact of this seemingly simple hydrocarbon on modern medicine. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, the adamantane core is poised to remain a valuable tool in the hands of researchers and drug development professionals for the foreseeable future.
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- 30. droracle.ai [droracle.ai]
The Diamond in the Matrix: 1-Adamantaneethanol's Emerging Role in Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of high-performance materials has led scientists to explore unique molecular architectures that can impart exceptional properties to polymers and other functional materials. Among these, the adamantane (B196018) moiety, a rigid, diamondoid cage structure, has garnered significant attention. This technical guide focuses on a key derivative, 1-Adamantaneethanol, and its potential applications in materials science. Its incorporation into polymer backbones and functional materials can lead to remarkable enhancements in thermal stability, mechanical strength, and optical properties, opening new avenues for innovation in fields ranging from microelectronics to advanced coatings.
Core Concepts: The Adamantane Advantage
Adamantane's distinctive three-dimensional structure is the source of its desirable properties in materials science.[1][2] This saturated hydrocarbon cage is exceptionally rigid and thermally stable. When incorporated into a polymer chain, either as a pendant group or within the backbone, it imparts these characteristics to the macromolecule. The bulky nature of the adamantyl group restricts polymer chain mobility, which in turn leads to a significant increase in the glass transition temperature (Tg) and overall thermal stability.[3][4]
Synthesis of this compound and its Polymerizable Derivatives
The journey of integrating this compound into materials begins with its synthesis and subsequent functionalization into a polymerizable monomer.
Synthesis of this compound
A common route to this compound involves the reduction of a 1-adamantyl-substituted carboxylic acid or its ester. A plausible and frequently utilized laboratory-scale synthesis pathway is outlined below.
Objective: To synthesize this compound from 1-Adamantanecarboxylic acid.
Materials:
-
Thionyl chloride (SOCl₂)[7]
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Adamantanecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution (HCl and SO₂) has ceased. Excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 1-adamantanecarbonyl chloride.[7]
-
Reduction to Alcohol: Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF in a separate three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath. Dissolve the crude 1-adamantanecarbonyl chloride in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute solution of hydrochloric acid until the solution becomes clear. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation to yield crude this compound. The product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Functionalization for Polymerization
To be incorporated into polymers like polyacrylates or polymethacrylates, the hydroxyl group of this compound must be converted into a polymerizable functional group, typically an acrylate (B77674) or methacrylate (B99206) ester. This is commonly achieved through esterification with acryloyl chloride or methacryloyl chloride in the presence of a base.
Objective: To synthesize 2-(1-Adamantyl)ethyl methacrylate from this compound.
Materials:
-
This compound[8]
-
Triethylamine (B128534) or pyridine[10]
-
Anhydrous dichloromethane (B109758) (DCM) or THF[10]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound and a slight molar excess of triethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Esterification: Add methacryloyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Add a small amount of a polymerization inhibitor. Filter the solution and remove the solvent under reduced pressure. The crude product, 2-(1-Adamantyl)ethyl methacrylate, can be purified by column chromatography on silica gel.
High-Performance Polymers with Pendant Adamantyl Groups
The incorporation of adamantane-containing monomers into polymers such as polyacrylates and polymethacrylates leads to materials with significantly enhanced thermal and mechanical properties compared to their non-adamantane counterparts like poly(methyl methacrylate) (PMMA).
Polymerization of Adamantane-based Monomers
Adamantane-containing (meth)acrylates can be polymerized using various techniques, including free-radical polymerization and living anionic polymerization, to produce well-defined polymers.
Objective: To synthesize poly(2-(1-adamantyl)ethyl acrylate) via free-radical polymerization.
Materials:
-
2-(1-Adamantyl)ethyl acrylate
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene (B28343) or other suitable solvent
-
Methanol
-
Standard polymerization glassware
Procedure:
-
Reaction Setup: Dissolve the 2-(1-adamantyl)ethyl acrylate monomer and a catalytic amount of AIBN in anhydrous toluene in a Schlenk flask.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath preheated to a temperature appropriate for AIBN decomposition (typically 60-80 °C) and stir for a specified time (e.g., 24 hours).
-
Isolation: Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven to a constant weight.
Enhanced Material Properties
The presence of the bulky adamantyl group significantly enhances the properties of the resulting polymers.
Thermal Properties: Polymers containing adamantane exhibit a marked increase in glass transition temperature (Tg) and thermal decomposition temperature (Td). This is attributed to the restricted chain mobility imposed by the rigid adamantane cage.
| Polymer | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (TGA) (°C) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~300 |
| Poly(1-adamantyl methacrylate) (PADMA) | 195 - 220[11][12] | >300 |
| Poly(1-adamantyl acrylate) (PAdA) | ~133[1][3] | ~376[1][3] |
| Copolymers of AdMA and MMA | 170 (azeotropic copolymer)[13] | ~340[13] |
Mechanical and Optical Properties: The rigid structure of adamantane also contributes to improved mechanical strength.[13] Furthermore, these polymers often exhibit high optical transparency (>95%) and a higher refractive index (1.51-1.52) compared to PMMA, making them suitable for optical applications.[13]
Applications in Advanced Photoresists
In the microelectronics industry, photoresists are critical materials for patterning integrated circuits. Adamantane derivatives, including those derived from this compound, are key components in modern chemically amplified photoresists, particularly for deep-UV (DUV) lithography.[14]
Role of Adamantane in Photoresists:
-
Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to plasma etching processes used to transfer the patterned image to the underlying substrate.[7][15]
-
Acid-Labile Groups: The adamantyl group can be used to create acid-labile protecting groups on the polymer chain. In a chemically amplified resist, exposure to radiation generates an acid that cleaves these protecting groups, altering the solubility of the exposed regions and allowing for pattern development.[16][17]
-
High Tg: The high glass transition temperature of adamantane-containing polymers helps to maintain the fidelity of the patterned features during thermal processing steps.[18]
Monomers such as 2-ethyl-2-adamantyl methacrylate are specifically designed for ArF (193 nm) photoresist formulations, highlighting the importance of this class of compounds in advanced lithography.[19][20]
| Parameter | PMMA-based Resist | Adamantane-containing Resist |
| Etch Rate (O₂ plasma, Å/min) | ~3300[21] | Significantly lower |
| Ohnishi Parameter (lower is better) | ~5.0[21] | Lower values indicating higher etch resistance |
| Ring Parameter (higher is better) | 0[21] | Higher values indicating higher etch resistance |
Conclusion
This compound and its derivatives represent a versatile platform for the development of advanced materials with tailored properties. The incorporation of the rigid and bulky adamantane cage into polymers leads to significant improvements in thermal stability, mechanical strength, and etch resistance. These enhanced properties make adamantane-containing materials highly promising for a wide range of applications, from high-performance plastics and optical components to cutting-edge photoresists for the semiconductor industry. As the demand for materials that can perform under extreme conditions continues to grow, the unique "diamond-in-the-matrix" contribution of this compound and its related structures will undoubtedly play an increasingly important role in the future of materials science.
References
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- 2. semanticscholar.org [semanticscholar.org]
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- 4. Solved Balanced chemical equations for the following | Chegg.com [chegg.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. US8975001B2 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Ethyl-2-adamantyl methacrylate synthesis - chemicalbook [chemicalbook.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Sinomer® EADMA 2-Ethyl-2-Adamantyl Methacrylate | ArF Photoresist Monomer [sinocurechem.com]
- 20. dakenchem.com [dakenchem.com]
- 21. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Adamantaneethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Adamantaneethanol, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds and the preparation of alcohols. This protocol outlines the reaction of 1-adamantylmagnesium bromide with formaldehyde (B43269). Included are comprehensive methodologies, data presentation in tabular format for key quantitative parameters, and a visual workflow diagram generated using Graphviz (DOT language) to illustrate the experimental process.
Introduction
This compound and its derivatives are of significant interest in drug discovery due to the unique physicochemical properties conferred by the rigid and lipophilic adamantane (B196018) cage. These compounds have found applications as antiviral agents and are explored in the development of various other therapeutics. The synthesis of this compound can be achieved through several routes, including the reduction of 1-adamantaneacetic acid or the reaction of an organometallic adamantane species with an appropriate electrophile. The protocol detailed herein utilizes the Grignard reaction, a classic and reliable method for alcohol synthesis.
Overall Reaction Scheme
The synthesis of this compound is a two-step process starting from 1-bromoadamantane (B121549):
-
Formation of the Grignard Reagent: 1-bromoadamantane reacts with magnesium metal in anhydrous diethyl ether to form 1-adamantylmagnesium bromide.
-
Reaction with Formaldehyde: The Grignard reagent is then reacted with formaldehyde, followed by an acidic workup to yield this compound.
Experimental Protocol
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-Bromoadamantane | 99% |
| Magnesium turnings | 99.8% |
| Iodine | Crystal, ACS reagent |
| Anhydrous Diethyl Ether | ≥99.7%, inhibitor-free |
| Paraformaldehyde | 95% |
| Hydrochloric Acid (HCl) | 37% |
| Saturated Ammonium Chloride (NH4Cl) | Aqueous solution |
| Anhydrous Sodium Sulfate (Na2SO4) | Granular |
| Round-bottom flasks | Various sizes, oven-dried |
| Condenser | Allihn or Liebig, with drying tube (CaCl2) |
| Addition funnel | Pressure-equalizing |
| Magnetic stirrer and stir bars | |
| Heating mantle | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Glassware for extraction and filtration |
3.2. Procedure
Step 1: Preparation of 1-Adamantylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel. Add a small crystal of iodine to the flask.
-
Reaction: Dissolve 1-bromoadamantane (1.0 equivalent) in anhydrous diethyl ether and add it to the addition funnel. Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
Step 2: Synthesis of this compound
-
Formaldehyde Preparation: In a separate flask, depolymerize paraformaldehyde (1.5 equivalents) by heating it gently under a nitrogen atmosphere. Pass the resulting formaldehyde gas through a tube into the Grignard reagent solution, which is
Application Notes and Protocols: The Use of 1-Adamantaneethanol in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the bulky, rigid adamantane (B196018) cage structure into polymer chains imparts a unique combination of desirable properties, including enhanced thermal stability, increased glass transition temperature (Tg), improved mechanical strength, and tailored solubility.[1][2] 1-Adamantaneethanol serves as a versatile building block for the synthesis of novel monomers, enabling the development of high-performance polymers for a range of advanced applications, from specialty plastics to sophisticated drug delivery systems.
These application notes provide detailed protocols for the synthesis of a methacrylate (B99206) monomer derived from this compound and its subsequent polymerization. The exceptional thermal and mechanical properties of the resulting polymer are summarized, offering a basis for its exploration in various research and development endeavors.
Key Applications
The unique properties of polymers derived from this compound open up possibilities in numerous fields:
-
High-Performance Plastics: The inherent rigidity and thermal stability of the adamantane moiety contribute to polymers with high service temperatures and excellent mechanical robustness, suitable for demanding engineering applications.
-
Advanced Photoresists: The high carbon-to-hydrogen ratio and etch resistance of adamantane-containing polymers make them promising candidates for the development of next-generation photoresists in microelectronics.
-
Drug Delivery Systems: The lipophilic nature of the adamantane cage can be leveraged for the encapsulation and controlled release of therapeutic agents. Polymers incorporating this compound can be designed to form nanoparticles, micelles, or hydrogels for targeted drug delivery.
-
Specialty Coatings and Films: The hardness and durability conferred by the adamantane structure can be utilized in the formulation of scratch-resistant coatings and high-strength films.
Experimental Protocols
This section details the synthesis of a key monomer, 1-adamantylethyl methacrylate, from this compound, followed by its polymerization to yield poly(1-adamantylethyl methacrylate).
Protocol 1: Synthesis of 1-Adamantylethyl Methacrylate Monomer
This protocol is adapted from established methods for the esterification of adamantane derivatives.[3][4]
Materials:
-
This compound
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
10% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), methacrylic acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Add toluene to the flask to dissolve the reactants.
-
Heat the reaction mixture to reflux and continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure 1-adamantylethyl methacrylate.
Workflow for Monomer Synthesis:
Caption: Workflow for the synthesis of 1-adamantylethyl methacrylate.
Protocol 2: Free-Radical Polymerization of 1-Adamantylethyl Methacrylate
This protocol describes a standard free-radical polymerization method.[5][6]
Materials:
-
1-Adamantylethyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Nitrogen or Argon source
-
Stirring bar
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve 1-adamantylethyl methacrylate and a calculated amount of AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically 6-24 hours).
-
Monitor the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR or by observing the increase in viscosity.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Workflow for Polymer Synthesis:
Caption: Workflow for the free-radical polymerization of 1-adamantylethyl methacrylate.
Data Presentation
The incorporation of the 1-adamantylethyl group into a polymethacrylate (B1205211) backbone significantly enhances its thermal properties. The following tables summarize typical properties of adamantane-containing polymers.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer | Glass Transition Temp. (T_g) (°C) | 10% Weight Loss Temp. (T_d10) (°C) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~300 |
| Poly(1-adamantyl acrylate) | 133[7][8] | 376[7][8] |
| Poly(1-adamantyl methacrylate) | 195[9] | >350 |
| Poly(1-adamantylmethyl methacrylate) | 201[10] | >350 |
| Poly(p-(1-adamantyl)phenyl methacrylate) | 253[10] | >400 |
Table 2: Expected Molecular Weight and Polydispersity of Poly(1-adamantylethyl methacrylate)
| Polymerization Method | M_n ( g/mol ) | Polydispersity Index (PDI) |
| Free-Radical Polymerization | 10,000 - 100,000 | 1.5 - 2.5 |
| Controlled Radical Polymerization (e.g., RAFT) | 5,000 - 50,000 | 1.1 - 1.5 |
| Anionic Polymerization | 5,000 - 100,000 | < 1.2[7][11] |
Logical Relationships in Polymer Design
The choice of polymerization technique and monomer structure allows for the precise tuning of the final polymer's properties.
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]
- 4. 1-Adamantyl Methacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. polymersource.ca [polymersource.ca]
- 10. researchgate.net [researchgate.net]
- 11. Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties | Semantic Scholar [semanticscholar.org]
Synthesis of 1-Adamantaneethanol: A Detailed Guide to Reaction Conditions and Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-adamantaneethanol, a valuable building block in medicinal chemistry and materials science. The unique lipophilic and rigid structure of the adamantane (B196018) cage makes it a desirable moiety in drug design to enhance pharmacological properties. These protocols outline three primary synthetic routes, offering flexibility in starting materials and reaction conditions.
Introduction
This compound (also known as 2-(1-adamantyl)ethanol) is a key intermediate in the synthesis of various biologically active molecules and advanced polymers. Its preparation can be achieved through several synthetic strategies, each with its own set of advantages and challenges. This guide details the following three common and effective methods:
-
Grignard Reaction of 1-Adamantylmagnesium Bromide with Ethylene (B1197577) Oxide: A direct approach to form the ethanol (B145695) side chain by nucleophilic ring-opening of an epoxide.
-
Reduction of 1-Adamantaneacetic Acid Derivatives: A reliable method involving the reduction of a carboxylic acid or its ester to the corresponding primary alcohol.
-
Hydroboration-Oxidation of 1-Vinyladamantane: An anti-Markovnikov addition of water across a double bond, yielding the primary alcohol with high regioselectivity.
Each section provides a summary of the reaction, a detailed experimental protocol, and a table of quantitative data for easy comparison. Additionally, logical workflow diagrams are presented in the DOT language to visualize the experimental process.
Method 1: Grignard Reaction with Ethylene Oxide
This method involves the preparation of 1-adamantylmagnesium bromide, a Grignard reagent, which then acts as a nucleophile to open the ethylene oxide ring, forming this compound after an acidic workup. This is an efficient method for constructing the carbon-carbon bond between the adamantane cage and the ethanol fragment.
Experimental Protocol
1. Preparation of 1-Adamantylmagnesium Bromide:
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Procedure:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1-bromoadamantane (B121549) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Add a small portion of the 1-bromoadamantane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
2. Reaction with Ethylene Oxide:
-
Procedure:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 equivalents) through the solution or add a pre-cooled solution of ethylene oxide in the same anhydrous solvent. Caution: Ethylene oxide is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
3. Work-up and Purification:
-
Procedure:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent to yield pure this compound.
-
Quantitative Data
| Parameter | Value |
| Starting Material | 1-Bromoadamantane |
| Key Reagents | Magnesium, Ethylene Oxide |
| Molar Ratio (1-Bromoadamantane:Mg:Ethylene Oxide) | 1.0 : 1.2 : 1.1 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | 60-75% |
Workflow Diagram
purification techniques for 1-Adamantaneethanol product
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. 1-Adamantaneethanol, a key building block in the synthesis of various pharmaceuticals and advanced materials, is no exception. This application note provides detailed protocols and comparative data for the most effective purification techniques for this compound, ensuring a high-purity product for downstream applications.
This document outlines three primary methods for the purification of this compound: recrystallization, column chromatography, and sublimation. Each method is presented with a detailed experimental protocol, a summary of expected outcomes, and troubleshooting guidelines. The information is tailored to provide laboratory personnel with the necessary tools to achieve high-purity this compound consistently.
Introduction to Purification Techniques
The choice of purification method for this compound, a white crystalline solid, depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. The three methods detailed below—recrystallization, column chromatography, and sublimation—are standard and effective techniques in organic chemistry.
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.
Column chromatography is a versatile separation technique that utilizes the differential adsorption of compounds onto a solid stationary phase. A solution of the impure compound is passed through a column packed with an adsorbent, and a solvent or mixture of solvents (the mobile phase) is used to elute the compounds. Compounds with a higher affinity for the stationary phase will move down the column more slowly, allowing for their separation.
Sublimation is a purification method for solids that can transition directly from the solid to the gas phase without passing through a liquid phase. This technique is particularly useful for removing non-volatile impurities from a volatile solid.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key parameters and expected outcomes for each purification technique, allowing for an easy comparison to select the most appropriate method for your needs.
| Purification Technique | Principle | Typical Solvents/Conditions | Estimated Yield | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Alcohols (Methanol, Ethanol, Isopropanol), Hexane/Diethyl Ether | 70-90% | >99% | Simple, scalable, cost-effective | Solvent selection can be trial-and-error; potential for product loss in mother liquor |
| Column Chromatography | Differential adsorption | Stationary Phase: Silica (B1680970) Gel; Mobile Phase: Hexane/Ethyl Acetate (B1210297) gradient | 60-80% | >99.5% | High resolution for complex mixtures | Labor-intensive, requires larger solvent volumes, potential for product loss on the column |
| Sublimation | Difference in vapor pressure | Vacuum: <1 mmHg; Temperature: 80-120 °C | 50-70% | >99.8% | Solvent-free, can achieve very high purity | Only applicable to sublimable compounds, may not be suitable for large quantities |
Experimental Protocols
Recrystallization of this compound
This protocol describes the purification of this compound using a single solvent recrystallization method. The choice of solvent is critical and should be determined by preliminary solubility tests. Based on the properties of similar adamantane (B196018) derivatives, alcohols such as methanol, ethanol, or isopropanol (B130326) are good starting points. Alternatively, a co-solvent system like diethyl ether/hexane can be effective.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot isopropanol until the solid completely dissolves. Ensure no more solvent is added than necessary to achieve a saturated solution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Column Chromatography of this compound
This protocol details the purification of this compound using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a common and effective method for separating adamantane derivatives.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and elute with different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3). The ideal eluent system should provide a good separation of the this compound spot (Rf value of ~0.3-0.4) from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack evenly. Ensure there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Sublimation of this compound
Sublimation is a powerful technique for purifying adamantane derivatives, which often have a high vapor pressure. This method is particularly effective for removing non-volatile or colored impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Coolant for the cold finger (e.g., cold water)
Procedure:
-
Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.
-
Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for sublimation to occur at a lower temperature, preventing thermal decomposition.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. A temperature range of 80-120°C is a good starting point, but the optimal temperature should be determined experimentally.
-
Sublimation and Deposition: The pure this compound will sublime and deposit as crystals on the cold finger. Continue the process until a sufficient amount of purified product has collected.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Venting and Harvesting: Carefully vent the apparatus to atmospheric pressure. Disassemble the apparatus and scrape the purified crystals from the cold finger.
Purity Analysis
The purity of the final this compound product should be assessed using appropriate analytical techniques. Gas Chromatography (GC) is a common and effective method for determining the purity of volatile compounds like this compound.[2]
GC-MS Analysis Protocol (General):
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
The purity is determined by the area percentage of the this compound peak in the resulting chromatogram.
Visualizing the Purification Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each purification technique.
References
Application of 1-Adamantaneethanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantaneethanol is a key building block in medicinal chemistry, prized for its unique, rigid, and lipophilic adamantane (B196018) cage. This structural motif is incorporated into drug candidates to enhance their pharmacological profiles, including improving bioavailability and metabolic stability. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and neurological effects. These application notes provide a comprehensive overview of the use of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
I. Therapeutic Applications and Quantitative Data
The adamantane scaffold, introduced via this compound, has been successfully utilized to develop potent therapeutic agents. The following tables summarize the quantitative data for various this compound derivatives across different therapeutic areas.
Antiviral Activity
Derivatives of this compound have shown significant activity against a range of viruses, most notably Influenza A. The primary mechanism for many of these compounds is the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.
Table 1: Antiviral Activity of this compound Derivatives against Influenza A Virus (H3N2)
| Compound | 50% Inhibitory Concentration (IC50) in MDCK cells (µg/mL) | 50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Amantadine | 12.5 | > 100 | > 8 |
| Rimantadine | 10.0 | > 100 | > 10 |
| Glycyl-rimantadine (4b) | 7.5 | > 100 | > 13.3 |
| Leucyl-rimantadine (4d) | 15.0 | > 100 | > 6.7 |
| Tyrosyl-rimantadine (4j) | > 100 | > 100 | - |
Data sourced from a study on synthetic analogues of aminoadamantane as influenza viral inhibitors.[1]
Antimicrobial Activity
The lipophilic nature of the adamantane cage allows for effective interaction with bacterial cell membranes, leading to potent antimicrobial activity.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 |
| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 |
| Derivative 9 (Schiff base with 4-nitrophenyl moiety) | Staphylococcus epidermidis ATCC 12228 | 62.5 |
| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125-500 |
Data compiled from studies on the synthesis and antimicrobial activity of new adamantane derivatives.[2][3]
Anticancer Activity
Adamantyl isothiourea derivatives have emerged as promising anticancer agents, with demonstrated efficacy against hepatocellular carcinoma.
Table 3: Anticancer Activity of Adamantyl Isothiourea Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 |
Data from a study on adamantane-linked isothiourea derivatives.[4]
II. Experimental Protocols
Synthesis of a Bioactive Derivative from this compound
This protocol describes the synthesis of 4-((2-(adamantan-1-yl)ethoxy)carbonyl)phthalic anhydride (B1165640), a derivative of this compound with potential for further modification into various bioactive molecules.
Materials:
-
This compound
-
Trimellitic anhydride chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and heating mantle
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round bottom flask, add anhydrous pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trimellitic anhydride chloride (1.0 eq) in anhydrous DCM to the flask with constant stirring.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
After cooling, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
In Vitro Antiviral Efficacy Testing: Plaque Reduction Assay
This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds (this compound derivatives)
-
6-well plates
-
Crystal violet staining solution
-
Formalin (10%)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Pre-incubate the influenza A virus stock with each compound dilution for 1 hour at 37 °C.
-
Infect the confluent MDCK cell monolayers with the virus-compound mixture for 1 hour at 37 °C.
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM, 1% agarose, and the corresponding concentration of the test compound.
-
Incubate the plates at 37 °C in a 5% CO2 incubator until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[1][5]
III. Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of TLR4-MyD88-NF-κB Signaling Pathway
Adamantyl isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated signaling pathway. This pathway is implicated in inflammation-driven cancer progression.
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.
Antiviral Mechanism: Inhibition of Influenza A M2 Proton Channel
The antiviral activity of many adamantane derivatives against Influenza A is attributed to the blockade of the M2 proton channel, which is essential for viral uncoating.
Caption: Mechanism of adamantane derivatives blocking the Influenza A M2 proton channel.
Neurological Effects: NMDA Receptor Antagonism
In the context of neurological disorders, certain adamantane derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and preventing excitotoxicity.
Caption: Adamantane derivatives as NMDA receptor antagonists in neurological disorders.
References
- 1. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Antiviral Agents from 1-Adamantaneethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane (B196018) scaffold is a cornerstone in the development of antiviral therapeutics, most notably represented by amantadine (B194251) and rimantadine (B1662185), which have been utilized in the management of influenza A infections. This document provides detailed application notes and experimental protocols for the synthesis of potent antiviral agents starting from 1-adamantaneethanol. The synthetic pathway focuses on the preparation of a key rimantadine analog, 2-(1-adamantyl)ethylamine, also referred to as "homo-rimantadine," by extending the side chain of the adamantane core. This modification offers a promising avenue for the development of novel antiviral drugs with potentially improved efficacy and resistance profiles. The protocols provided herein are intended to guide researchers through the multi-step synthesis, including the preparation of key intermediates and the final active pharmaceutical ingredient.
Introduction
Adamantane derivatives have long been recognized for their significant biological activities, particularly their antiviral properties.[1][2] Amantadine and rimantadine were among the first synthetic antiviral drugs to be approved for clinical use against influenza A virus.[2] Their mechanism of action involves the inhibition of the M2 ion channel protein of the virus, which is crucial for viral uncoating and replication within the host cell. However, the emergence of resistant viral strains has necessitated the exploration of novel adamantane-based antiviral agents.[3]
This application note details a synthetic route starting from this compound to produce 2-(1-adamantyl)ethylamine, an analog of rimantadine with an extended ethylamine (B1201723) side chain. This structural modification may influence the binding affinity to the M2 ion channel and could potentially overcome existing resistance mechanisms. The following sections provide a comprehensive overview of the synthesis, including detailed experimental procedures, quantitative data, and visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of 2-(1-adamantyl)ethylamine from this compound is a multi-step process that proceeds through key intermediates such as 1-adamantaneacetic acid and 1-adamantylacetamide. The overall workflow is depicted below.
Caption: Synthetic workflow for 2-(1-adamantyl)ethylamine.
Experimental Protocols
Synthesis of 1-Adamantaneacetic Acid from this compound
Principle: The primary alcohol group of this compound is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid).
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones Reagent
-
Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for workup with KMnO₄)
-
Isopropanol (for workup with Jones reagent)
-
Diethyl ether or Dichloromethane (B109758)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure (using Potassium Permanganate):
-
Dissolve this compound in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 1-adamantaneacetic acid, which can be further purified by recrystallization.
Synthesis of 1-Adamantylacetyl Chloride from 1-Adamantaneacetic Acid
Principle: The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) or dichloromethane (optional)
Procedure:
-
Place 1-adamantaneacetic acid in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.
-
Add an excess of thionyl chloride (typically 2-3 equivalents). A solvent such as toluene can be used if necessary.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 1-adamantylacetyl chloride is typically used in the next step without further purification.
Synthesis of 1-Adamantylacetamide from 1-Adamantylacetyl Chloride
Principle: The acid chloride is reacted with ammonia (B1221849) to form the corresponding amide.
Materials:
-
1-Adamantylacetyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonia gas or concentrated ammonium (B1175870) hydroxide
Procedure:
-
Dissolve the crude 1-adamantylacetyl chloride in anhydrous diethyl ether or THF in a flask cooled in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
A white precipitate of 1-adamantylacetamide and ammonium chloride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Filter the solid precipitate and wash it with cold water to remove ammonium chloride.
-
The remaining solid is 1-adamantylacetamide, which can be dried and used in the next step.
Synthesis of 2-(1-Adamantyl)ethylamine (Homo-rimantadine) from 1-Adamantylacetamide
Principle: The amide is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride.
Materials:
-
1-Adamantylacetamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄) solution
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, prepare a suspension of lithium aluminum hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 1-adamantylacetamide in anhydrous THF to the LiAlH₄ suspension.
-
After the addition, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-(1-adamantyl)ethylamine. The product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.[1]
Quantitative Data
The following tables summarize typical reaction yields for the synthesis of 2-(1-adamantyl)ethylamine and the antiviral activity of related rimantadine analogs.
Table 1: Reaction Yields for the Synthesis of 2-(1-Adamantyl)ethylamine
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Oxidation | This compound | 1-Adamantaneacetic Acid | 70-85 |
| Acyl Chloride Formation | 1-Adamantaneacetic Acid | 1-Adamantylacetyl Chloride | >90 (crude) |
| Amidation | 1-Adamantylacetyl Chloride | 1-Adamantylacetamide | 80-90 |
| Reduction | 1-Adamantylacetamide | 2-(1-Adamantyl)ethylamine | 75-85 |
Table 2: In Vitro Antiviral Activity of Rimantadine and its Analogs against Influenza A Virus
| Compound | Virus Strain | IC₅₀ (µM) | Reference |
| Rimantadine | Influenza A (H1N1) | ~1.0 | [3] |
| 2-(1-Adamantyl)pyrrolidine | Influenza A | ~0.17 | [3] |
| 2-(1-Adamantyl)piperidine | Influenza A | ~0.25 | [3] |
Signaling Pathway and Logical Relationships
The primary antiviral mechanism of amantadine and rimantadine analogs is the blockade of the M2 proton channel of the influenza A virus. This action prevents the acidification of the viral interior, which is a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell, thus inhibiting viral replication.
Caption: Mechanism of M2 ion channel inhibition.
Conclusion
The synthetic protocols outlined in this document provide a clear and reproducible pathway for the synthesis of 2-(1-adamantyl)ethylamine from this compound. This rimantadine analog represents a valuable target for antiviral drug discovery programs. The provided data on the antiviral activity of related compounds underscores the potential of this class of molecules. Further investigation into the structure-activity relationship of adamantane derivatives with extended side chains is warranted to develop next-generation antiviral agents with improved potency and a broader spectrum of activity against resistant influenza strains. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into novel adamantane-based therapeutics.
References
Application Notes and Protocols for Surface Modification using 1-Adamantaneethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of various substrates using 1-Adamantaneethanol. The unique, rigid, and bulky cage structure of the adamantane (B196018) moiety imparts desirable properties to surfaces, including enhanced hydrophobicity, thermal stability, and controlled intermolecular interactions. These characteristics are particularly advantageous in the fields of biomaterials, drug delivery, and biosensors.
Introduction to this compound in Surface Engineering
This compound is a derivative of adamantane, a diamondoid hydrocarbon, featuring a primary alcohol functional group. This hydroxyl group serves as a reactive handle for covalently attaching the bulky adamantyl group to a variety of surfaces. The incorporation of the adamantane cage can significantly alter the physicochemical properties of a substrate. The non-polar, hydrocarbon nature of adamantane increases the hydrophobicity of surfaces.[1] Its rigid structure can also influence the packing and ordering of molecules in self-assembled monolayers (SAMs), providing a means to control surface topography and molecular recognition events.[2][3]
The applications of adamantane-modified surfaces are diverse. In drug delivery, the lipophilic nature of adamantane can enhance the interaction of drug carriers with cell membranes.[2] For biomaterials, adamantane-functionalized surfaces can be used to control protein adsorption and cellular adhesion. Furthermore, the well-defined structure of adamantane makes it an ideal component for creating precisely structured surfaces for sensor applications.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization of surfaces modified with this compound. These values are based on typical results observed for adamantane-containing surface modifications.
Table 1: Expected Water Contact Angle Measurements
| Surface Type | Treatment | Expected Water Contact Angle (θ) | Reference |
| Carboxyl-terminated Self-Assembled Monolayer (SAM) on Gold | Untreated | < 20° | General Knowledge |
| Carboxyl-terminated SAM on Gold | After this compound Modification | > 80° | [4] |
| Hydroxylated Silicon Wafer | Untreated | < 10° | General Knowledge |
| Hydroxylated Silicon Wafer | After Silanization and this compound Coupling | > 75° | [5] |
Table 2: Expected Elemental Composition from X-ray Photoelectron Spectroscopy (XPS)
| Surface Type | Treatment | Expected C 1s Binding Energy (eV) | Expected O 1s Binding Energy (eV) | Expected Au 4f Binding Energy (eV) | Reference |
| Carboxyl-terminated SAM on Gold | Untreated | ~285.0 (C-C), ~288.5 (O=C-O) | ~532.5 | ~84.0 | [6][7] |
| Carboxyl-terminated SAM on Gold | After this compound Modification | ~285.0 (C-C, C-H), ~286.5 (C-O), ~288.5 (O=C-O) | ~532.5, ~533.5 | ~84.0 | [3][6][7] |
Experimental Protocols
Protocol 1: Modification of a Carboxyl-Terminated Surface via Esterification
This protocol describes the covalent attachment of this compound to a surface presenting carboxylic acid functional groups through an acid-catalyzed esterification reaction.[8]
Materials:
-
Carboxyl-terminated substrate (e.g., -COOH functionalized self-assembled monolayer on a gold or silicon wafer)
-
This compound (98% purity or higher)[9]
-
Anhydrous Toluene (B28343)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Absolute Ethanol (B145695)
-
Deionized (DI) Water
-
Nitrogen gas (for drying)
Equipment:
-
Glass reaction vessel with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Sonicator
-
Tweezers
-
Pipettes
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the carboxyl-terminated substrate by sonicating in absolute ethanol for 15 minutes, followed by sonicating in DI water for 15 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Reaction Setup:
-
Place the cleaned substrate in a glass reaction vessel containing anhydrous toluene.
-
Add this compound to the toluene to a final concentration of 10 mM.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with gentle stirring.
-
-
Post-Reaction Cleaning:
-
Allow the reaction vessel to cool to room temperature.
-
Remove the substrate from the reaction solution using tweezers.
-
Rinse the substrate sequentially with toluene, absolute ethanol, and DI water to remove any unreacted reagents and byproducts.
-
Dry the modified substrate under a stream of nitrogen gas.
-
-
Characterization:
-
Measure the water contact angle to assess the change in surface hydrophobicity.
-
Perform XPS analysis to confirm the presence of the adamantane moiety on the surface.
-
Use Atomic Force Microscopy (AFM) to analyze the surface topography.
-
Protocol 2: Preparation of a this compound-Terminated Self-Assembled Monolayer (SAM)
This protocol outlines a hypothetical procedure for the formation of a SAM from a synthesized this compound derivative, such as an adamantane-terminated alkanethiol, on a gold surface.
Materials:
-
1-Adamantane-terminated alkanethiol (synthesized separately)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Absolute Ethanol (200 proof)
-
DI Water
-
Nitrogen gas
Equipment:
-
Glass vials with caps
-
Sonicator
-
Tweezers
-
Pipettes
Procedure:
-
Substrate Preparation:
-
Clean the gold-coated substrate by sonicating in absolute ethanol for 15 minutes, followed by DI water for 15 minutes.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Optionally, the gold surface can be further cleaned and activated using a UV/Ozone cleaner or by flame annealing.
-
-
SAM Formation Solution:
-
Prepare a 1 mM solution of the 1-adamantane-terminated alkanethiol in absolute ethanol.
-
-
Self-Assembly:
-
Immerse the cleaned gold substrate into the thiol solution in a clean glass vial.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[10]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
Analyze the surface using water contact angle measurements to confirm the formation of a hydrophobic monolayer.
-
Use XPS to verify the chemical composition of the SAM.
-
Employ AFM to visualize the surface morphology and packing of the monolayer.
-
Visualizations
Caption: Workflow for surface modification via esterification with this compound.
Caption: Logical relationship of this compound surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epitaxial Guidance of Adamantyl-Substituted Polythiophenes by Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 5. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 6. eag.com [eag.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Functionalization of Adamantane at the 1-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adamantane (B196018), a rigid, cage-like hydrocarbon, possesses unique physicochemical properties that have made it a valuable scaffold in medicinal chemistry and materials science. Its lipophilicity, thermal stability, and three-dimensional structure contribute to the improved pharmacokinetic and pharmacodynamic profiles of drug candidates. Functionalization at the tertiary (bridgehead) 1-position is a key strategic approach for the elaboration of the adamantane core, allowing for the introduction of a wide array of chemical moieties. This document provides detailed protocols for the synthesis of key 1-substituted adamantane derivatives, including 1-bromoadamantane (B121549), 1-adamantanol, 1-adamantanecarboxylic acid, and 1-aminoadamantane, which serve as versatile building blocks for further chemical modifications.
Strategic Approaches to 1-Functionalization
The functionalization of adamantane at the 1-position can be achieved through several synthetic strategies. Direct C-H functionalization is an attractive approach, often involving radical or carbocationic intermediates.[1][2] Alternatively, a more traditional and widely used method involves the initial halogenation of the adamantane core, followed by nucleophilic substitution to introduce various functional groups.[1] The high stability of the 1-adamantyl carbocation makes it a readily accessible intermediate for a variety of transformations.[1]
Key 1-Substituted Adamantane Building Blocks: Synthesis Protocols
This section details the experimental procedures for the synthesis of four fundamental 1-substituted adamantane derivatives.
Synthesis of 1-Bromoadamantane
1-Bromoadamantane is a crucial intermediate for introducing other functionalities via nucleophilic substitution or for use in coupling reactions.[3][4] A common and efficient method for its synthesis is the direct bromination of adamantane.
Reaction Scheme:
References
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Addition Reactions of 1-Adamantaneethanol with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the acid-catalyzed addition of 1-adamantaneethanol to alkenes. The adamantane (B196018) moiety is a key pharmacophore in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the therapeutic properties of drug candidates. The synthesis of adamantane-containing ethers through the reaction of this compound with alkenes offers a direct route to novel compounds for drug discovery and materials science.
Introduction
The addition of alcohols to alkenes is a fundamental organic transformation that typically proceeds via an acid-catalyzed electrophilic addition mechanism.[1][2] When an unsymmetrical alkene is used, the reaction generally follows Markovnikov's rule, where the hydroxyl proton adds to the less substituted carbon of the double bond, and the alkoxide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate.[3][4][5] In the context of this compound, this reaction allows for the introduction of the bulky and lipophilic adamantyl group onto an alkene scaffold, forming a stable ether linkage. Due to the tertiary nature of the carbon adjacent to the hydroxyl group in this compound, the formation of a stable tertiary carbocation on the adamantyl moiety can be expected to facilitate this reaction.
Reaction Mechanism and Regioselectivity
The acid-catalyzed addition of this compound to an alkene is initiated by the protonation of the alkene's double bond by a strong acid, forming a carbocation intermediate.[1][2] The stability of this carbocation dictates the regioselectivity of the addition. The more substituted and, therefore, more stable carbocation is preferentially formed.[3][4] The lone pair of electrons on the oxygen atom of this compound then acts as a nucleophile, attacking the carbocation.[1] A final deprotonation step by a base (such as the conjugate base of the acid or another alcohol molecule) yields the final ether product and regenerates the acid catalyst.[1]
For unsymmetrical alkenes, the addition of this compound is expected to be highly regioselective, following Markovnikov's rule.[6][7] The adamantylethyl ether moiety will attach to the more substituted carbon of the former double bond.
Data Presentation
While specific quantitative data for the addition of this compound to a wide range of alkenes is not extensively available in the public literature, the following table summarizes representative data based on analogous acid-catalyzed alcohol additions to alkenes. The yields and reaction times are illustrative and can be expected to vary based on the specific alkene substrate and reaction conditions.
| Alkene Substrate (Example) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (Analogous Reactions) |
| Styrene | H₂SO₄ | Dichloromethane | 25 | 4-6 | 85-95 | [1][2] |
| 1-Hexene | H₂SO₄ | Tetrahydrofuran | 50 | 6-8 | 70-85 | [1][8] |
| Cyclohexene | TsOH | Diethyl Ether | 25 | 3-5 | 90-98 | [9] |
| α-Methylstyrene | H₃PO₄ | 1,4-Dioxane | 60 | 5-7 | 80-90 | [10] |
Experimental Protocols
The following is a general experimental protocol for the acid-catalyzed addition of this compound to an alkene. This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Alkene
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Diethyl Ether)
-
Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH), Phosphoric Acid (H₃PO₄))
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the alkene (1.2 equivalents) in an appropriate anhydrous solvent.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of the strong acid (e.g., 1-5 mol%) to the reaction mixture. For liquid acids like H₂SO₄, addition should be dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a temperature appropriate for the specific alkene (refer to the data table for representative conditions). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure adamantylethyl ether.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
References
- 1. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethers From Alkenes and Alkyl Halides - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: The Use of 1-Adamantaneethanol in the Synthesis of Phthalocyanines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of phthalocyanine (B1677752) derivatives utilizing 1-adamantaneethanol. The incorporation of the bulky and lipophilic adamantane (B196018) moiety can significantly influence the physicochemical properties of phthalocyanines, such as solubility, aggregation behavior, and photostability, making them promising candidates for applications in photodynamic therapy, materials science, and catalysis.
Introduction
This compound is a key building block for introducing the adamantyl group into phthalocyanine structures. The rigid, three-dimensional nature of the adamantane cage can prevent the π-π stacking that often leads to aggregation and quenching of the photoactive properties of phthalocyanines. This can enhance their performance in solution-based applications. There are two primary strategies for incorporating this compound into a phthalocyanine framework:
-
Axial Substitution: The hydroxyl group of this compound can be used to functionalize the axial positions of a central metal atom, such as silicon, in a pre-synthesized phthalocyanine macrocycle.
-
Peripheral Substitution: this compound can be reacted with a suitable phthalonitrile (B49051) precursor to introduce adamantaneethoxy substituents on the periphery of the phthalocyanine ring. Subsequent cyclotetramerization of this substituted phthalonitrile yields the desired phthalocyanine.
These methods allow for the synthesis of phthalocyanines with tailored properties. The choice of synthetic route will depend on the desired final structure and the available starting materials.
Synthesis of Axially Substituted Silicon(IV) Phthalocyanines
This protocol describes the synthesis of a silicon(IV) phthalocyanine axially substituted with two this compound groups. This method involves the nucleophilic substitution of the chlorine atoms in silicon(IV) phthalocyanine dichloride.
Experimental Protocol
Materials:
-
Silicon(IV) phthalocyanine dichloride (SiPcCl₂)
-
This compound
-
Sodium hydride (NaH)
-
Dry toluene (B28343)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.5 equivalents) to a suspension of sodium hydride (3.0 equivalents) in dry toluene.
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the sodium alkoxide.
-
Add silicon(IV) phthalocyanine dichloride (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride with methanol (B129727).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel. The specific eluent will depend on the polarity of the product but a mixture of toluene and THF is often effective.
-
Collect the desired fractions and remove the solvent to yield the pure di-axially substituted silicon(IV) phthalocyanine.
Caption: Experimental workflow for the axial substitution of SiPcCl₂.
Synthesis of Peripherally Substituted Phthalocyanines
This protocol outlines the synthesis of a phthalocyanine with four 1-adamantaneethoxy groups on the periphery of the macrocycle. This is a two-step process involving the synthesis of a substituted phthalonitrile followed by its cyclotetramerization.
Step 1: Synthesis of 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile
Materials:
-
3,4,5,6-Tetrafluorophthalonitrile
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of 3,4,5,6-tetrafluorophthalonitrile (1.0 equivalent) in anhydrous DMF, add this compound (4.4 equivalents) and potassium carbonate (8.0 equivalents).
-
Heat the reaction mixture at 80°C for 48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of the Metal-Free Phthalocyanine
Materials:
-
3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile
-
Lithium
Procedure:
-
A mixture of 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile (1.0 equivalent) and a catalytic amount of lithium is heated to reflux in dry pentanol for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add a few drops of acetic acid to neutralize the lithium pentoxide.
-
Pour the mixture into methanol to precipitate the crude phthalocyanine.
-
Collect the solid by filtration and wash with methanol.
-
Purify the product by column chromatography on silica gel.
Caption: General synthesis pathway for peripherally substituted phthalocyanines.
Quantitative Data
The introduction of adamantane moieties has a notable effect on the photophysical properties of phthalocyanines. The bulky groups can reduce aggregation, leading to improved fluorescence and singlet oxygen generation quantum yields in solution.
| Compound | Solvent | Q-band λmax (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| SiPc[O(CH₂)₂-Ad]₂ | DMF | 672-673 | 0.46-0.50 | 0.40-0.43 | [1] |
| SiPc[O(CH₂)₂-Ad]₂ | 1% Cremophor EL | 681-682 | 0.22-0.24 | Not Reported | |
| MgPc[O(CH₂)₂-Ad]₄ | Not Specified | Red-shifted | Not Reported | Not Reported | [2] |
| NiPc[O(CH₂)₂-Ad]₄ | Not Specified | Red-shifted | Not Reported | Not Reported | [2] |
| H₂Pc[O(CH₂)₂-Ad]₄ | Not Specified | Red-shifted | Not Reported | Not Reported | [2] |
Ad = Adamantyl
Signaling Pathways and Logical Relationships
The synthesis of adamantane-substituted phthalocyanines can be visualized as a branched pathway, starting from this compound and leading to either axially or peripherally functionalized macrocycles.
Caption: Synthetic routes from this compound to phthalocyanines.
Conclusion
This compound is a versatile reagent for the synthesis of phthalocyanines with enhanced properties. The protocols provided herein offer robust methods for the preparation of both axially and peripherally substituted adamantane-phthalocyanine derivatives. The resulting compounds exhibit favorable photophysical characteristics, such as high fluorescence and singlet oxygen quantum yields, making them attractive for further investigation in various fields, including as photosensitizers in photodynamic therapy and as components in advanced materials. The choice of synthetic strategy allows for fine-tuning of the final molecular architecture and properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Adamantaneethanol
Welcome to the technical support center for the synthesis of 1-Adamantaneethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable adamantane (B196018) derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Reduction of 1-Adamantaneacetic Acid or its Derivatives: This involves the reduction of the carboxylic acid or a more reactive derivative, such as 1-adamantaneacetyl chloride, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Grignard Reaction: This method utilizes a Grignard reagent, such as adamantylmagnesium bromide, which reacts with an electrophile like formaldehyde (B43269) to form the desired alcohol.
Q2: I am experiencing low yields in the reduction of 1-Adamantaneacetic Acid. What are the potential causes?
A2: Low yields in this reduction are often attributed to the steric hindrance of the adamantane cage and the reactivity of the reducing agent. Common causes include:
-
Insufficient Reducing Agent: Due to the bulky nature of the adamantane group, a larger excess of the reducing agent may be required compared to less hindered substrates.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Purity of Reactants and Solvent: Moisture and other impurities in the starting material or solvent can quench the highly reactive reducing agent, leading to lower yields. Ensure all reagents and glassware are thoroughly dried.
-
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
Q3: What are common side products observed during the synthesis of this compound?
A3: Depending on the synthetic route, several side products can be formed:
-
In the reduction of 1-adamantaneacetyl chloride: Incomplete reduction can lead to the corresponding aldehyde.
-
In Grignard reactions: The formation of Wurtz-type coupling products (biphenyl derivatives of adamantane) can occur. Additionally, if the Grignard reagent is exposed to moisture or acidic protons, it will be quenched, leading to the formation of adamantane.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and side products. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, although the relatively high melting point of this compound (66-69 °C) makes this less common.
Troubleshooting Guides
Problem 1: Low Yield in the Reduction of 1-Adamantaneacetic Acid with LiAlH₄
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time and monitor progress using TLC or GC. - Consider a modest increase in the reaction temperature (e.g., refluxing in THF). |
| Insufficient Reducing Agent | - Increase the molar excess of LiAlH₄. A 2-3 fold excess is often a good starting point for sterically hindered acids. |
| Decomposition of Reducing Agent | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use freshly opened, high-purity LiAlH₄. - Use anhydrous solvents. |
| Difficult Work-up | - Employ a careful quenching procedure at low temperature (e.g., dropwise addition of water followed by aqueous NaOH). - The Fieser work-up is a common procedure for LAH reductions.[1] |
Problem 2: Formation of Side Products in Grignard Synthesis
| Potential Cause | Troubleshooting Steps |
| Wurtz Coupling | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. - Use a less reactive solvent or lower the reaction temperature. |
| Quenching of Grignard Reagent | - Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. - Use anhydrous solvents and ensure the starting materials are free of moisture. |
| Reaction with Solvent | - While less common with formaldehyde, Grignard reagents can react with certain ether solvents at elevated temperatures. Use THF at moderate temperatures. |
Experimental Protocols
Method 1: Reduction of 1-Adamantaneacetic Acid with LiAlH₄
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (2-3 molar equivalents) to anhydrous THF under a nitrogen atmosphere.
-
Dissolve 1-Adamantaneacetic acid (1 molar equivalent) in anhydrous THF in the dropping funnel.
-
Slowly add the solution of 1-Adamantaneacetic acid to the stirred suspension of LiAlH₄ at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then again by water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with 1 M HCl and then with saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Synthesis of 1-Adamantaneacetyl chloride
This intermediate is useful for subsequent reduction to this compound.
Materials:
-
1-Adamantaneacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a round-bottom flask, suspend 1-Adamantaneacetic acid in an excess of thionyl chloride or in a solution of oxalyl chloride in an anhydrous solvent like DCM or toluene.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure.
-
The resulting crude 1-adamantaneacetyl chloride can be used in the next step without further purification or can be purified by distillation under high vacuum.
Data Presentation
Table 1: Comparison of Reducing Agents for Carboxylic Acid Reduction
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Powerful, reduces most carboxylic acids | Highly reactive with water and protic solvents, can reduce other functional groups |
| Borane (BH₃) | THF, 0 °C to room temperature | More selective than LiAlH₄, does not reduce esters or amides as readily | Can be pyrophoric, may require special handling |
| Sodium borohydride (B1222165) (NaBH₄) / Iodine | THF, room temperature | Milder than LiAlH₄, more selective | Requires an activating agent (Iodine), may not be effective for all sterically hindered acids |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Key synthetic routes to this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 1-Adamantaneethanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Adamantaneethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Due to its unique structure, this compound is susceptible to several side reactions, primarily involving carbocation rearrangements (Wagner-Meerwein type), over-oxidation, and intermolecular ether formation. The specific side products depend heavily on the reaction conditions and reagents used.
Q2: I am trying to oxidize this compound to 1-adamantaneacetaldehyde or 1-adamantaneacetic acid, but I am getting a mixture of products. What could be the issue?
A2: Oxidation of this compound can be challenging. Besides the desired aldehyde or carboxylic acid, you may be forming side products through over-oxidation or rearrangement. For instance, oxidation at the tertiary positions of the adamantane (B196018) cage can lead to hydroxylated or ketonic adamantane derivatives.[1] Additionally, certain oxidizing agents, particularly those involving halogens, can lead to halogenated adamantane byproducts.[2]
Q3: During an acid-catalyzed dehydration of this compound, I isolated a product that is not the expected 1-vinyladamantane. What could it be?
A3: Acid-catalyzed reactions of this compound can be complicated by carbocation rearrangements. The initially formed primary carbocation is highly unstable and prone to a Wagner-Meerwein type rearrangement, leading to a more stable tertiary carbocation on the adamantane nucleus.[3][4][5][6][7] This can result in the formation of various rearranged alkenes or substitution products if a nucleophile is present. Another common side product in alcohol dehydrations is the corresponding ether, in this case, bis(2-(1-adamantyl)ethyl) ether, formed by the intermolecular reaction of two alcohol molecules.
Q4: My Fischer esterification of this compound is giving low yields. How can I improve it and what are the likely side products?
A4: Fischer esterification is an equilibrium process.[8][9][10] Low yields are often due to the presence of water, which favors the reverse hydrolysis reaction. To improve the yield, use an excess of the carboxylic acid or alcohol, and remove water as it is formed, for example, by using a Dean-Stark apparatus. The primary side product is typically unreacted starting material. At higher temperatures, intermolecular dehydration of this compound to form bis(2-(1-adamantyl)ethyl) ether can also occur.[11][12]
Troubleshooting Guides
Guide 1: Oxidation Reactions
Issue: Formation of multiple, unexpected products during the oxidation of this compound.
Possible Causes & Solutions:
| Side Product | Plausible Cause | Troubleshooting Steps |
| 1-Adamantyl Halides (e.g., 1-chloro, 1-bromo) | Use of halogen-containing oxidizing agents (e.g., those with silver salts and bromine).[2] | - Use non-halogenated oxidizing agents like PCC, PDC, or TEMPO. - If halogenated reagents are necessary, carefully control stoichiometry and temperature to minimize side reactions. |
| Over-oxidation Products (e.g., Adamantanone derivatives) | Harsh reaction conditions (high temperature, strong oxidizing agents). | - Use milder oxidizing agents. - Perform the reaction at lower temperatures. - Monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material. |
| Rearranged Adamantane Core Products | Use of strongly acidic conditions that can promote carbocation formation and rearrangement. | - Opt for neutral or mildly basic oxidation conditions. - Avoid strong acid catalysts. |
Experimental Protocol: Oxidation of Adamantan-1-methanol (Analogous reaction)
In a study on the oxidation of adamantan-1-methanol with silver acetate (B1210297) and bromine in carbon tetrachloride, the formation of 1-acetoxyadamantane, 1-chloroadamantane, and 1-bromo-3-chloroadamantane was observed as side products.[2] This highlights the potential for rearrangement and halogenation when using certain oxidative systems.
Caption: Troubleshooting logic for oxidation reactions of this compound.
Guide 2: Dehydration and Related Reactions
Issue: Formation of rearranged products instead of the expected alkene or substitution product.
Plausible Mechanism: Reactions proceeding through a carbocation intermediate are highly susceptible to Wagner-Meerwein rearrangements to form a more stable carbocation.
Caption: Plausible rearrangement pathway in acid-catalyzed reactions of this compound.
Troubleshooting Steps:
| Problem | Plausible Cause | Suggested Solution |
| Formation of rearranged alkenes | Acid-catalyzed elimination proceeding via a carbocation intermediate.[3][4][5][6][7] | - Use non-acidic dehydration methods, such as the Burgess reagent or Martin sulfurane. - For conversion to alkyl halides, consider using reagents that proceed via an SN2 mechanism (e.g., PBr3, SOCl2) to avoid carbocation formation. |
| Formation of bis(2-(1-adamantyl)ethyl) ether | Intermolecular dehydration of the alcohol, favored by higher temperatures. | - Lower the reaction temperature. - Use a higher concentration of the acid catalyst to favor intramolecular elimination over intermolecular ether formation. |
Guide 3: Fischer Esterification
Issue: Incomplete reaction or low yield of the desired ester.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Fischer esterification of this compound.
Experimental Protocol: General Fischer Esterification
A general procedure for Fischer esterification involves refluxing the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture.[10][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Oxidation of adamantanols - American University - Figshare [aura.american.edu]
- 3. Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Wagner–Meerwein type rearrangement in 5-oxohomoadamantane series - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. [PDF] Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. cerritos.edu [cerritos.edu]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: 1-Adamantaneethanol Derivatization
Welcome to the technical support center for 1-Adamantaneethanol derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the derivatization of this compound for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Incomplete or No Derivatization
Q1: I am seeing a weak or non-existent peak for my derivatized this compound in my GC-MS analysis. What could be the cause?
A1: Incomplete or failed derivatization is a common issue. Several factors can contribute to this problem. The primary reasons include the presence of moisture, suboptimal reaction temperature or time, and inappropriate reagent-to-analyte ratio. This compound possesses a sterically hindered hydroxyl group which can make derivatization challenging.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly sensitive to moisture.[1][2][3] Any residual water in your sample or solvent will react with the derivatizing agent, reducing its availability to react with your analyte.
-
Optimize Reaction Conditions: The derivatization of sterically hindered alcohols like this compound may require more forcing conditions than simple alcohols.[1]
-
Action: Increase the reaction temperature and/or time. See the table below for recommended starting conditions and optimization ranges.
-
-
Increase Reagent Concentration: An insufficient amount of derivatizing reagent can lead to incomplete derivatization.
-
Consider a Catalyst: For sterically hindered hydroxyl groups, the addition of a catalyst can significantly improve derivatization efficiency.
Issue 2: Poor Peak Shape or Tailing
Q2: My derivatized this compound peak is showing significant tailing in the chromatogram. How can I improve the peak shape?
A2: Peak tailing for derivatized compounds can be caused by several factors, including active sites in the GC system, incomplete derivatization, or issues with the column.
Troubleshooting Steps:
-
Check for Active Sites: Free hydroxyl groups on the GC liner, injection port, or the column itself can interact with your analyte, causing tailing.
-
Action: Use a deactivated liner and ensure your GC system is well-maintained. Consider performing a silylation of the entire GC system to passivate active sites.
-
-
Confirm Complete Derivatization: As mentioned in Issue 1, any underivatized this compound will have a free hydroxyl group that can cause peak tailing.
-
Action: Re-optimize your derivatization protocol to ensure the reaction goes to completion.
-
-
Evaluate Your GC Column: The choice of GC column is critical. A column with a phase that is not well-suited for your derivatized analyte can result in poor peak shape.
-
Action: A non-polar or medium-polarity column is typically suitable for silylated compounds. Consult your column manufacturer's recommendations.
-
Issue 3: Presence of Multiple Peaks for the Derivatized Analyte
Q3: I am observing multiple peaks that seem to be related to my derivatized this compound. What could be the reason?
A3: The presence of multiple peaks can be due to side reactions, the formation of different derivatives, or degradation of the derivative.
Troubleshooting Steps:
-
Control Reaction Temperature: While higher temperatures can improve derivatization efficiency, excessive heat can sometimes lead to side reactions or degradation of the analyte or its derivative.
-
Action: Optimize the temperature carefully. Start with the recommended temperature and increase it gradually, monitoring for the appearance of extraneous peaks.
-
-
Check Reagent Purity: Impurities in the derivatizing reagent can lead to the formation of unexpected byproducts.
-
Action: Use high-purity derivatizing reagents and store them properly to prevent degradation.
-
-
Investigate Isomer Formation: While less common for simple silylation of a single hydroxyl group, complex molecules can sometimes form different derivatized isomers.[2]
-
Action: This is less likely for this compound, but if suspected, review the mass spectra of each peak to identify their structures.
-
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for the silylation of hydroxyl groups, which can be adapted for this compound.
| Parameter | Derivatizing Reagent | Recommended Condition | Optimization Range | Reference |
| Temperature | MSTFA | 60 °C | 30 - 80 °C | [5][6] |
| BSTFA + 1% TMCS | 70 °C | 60 - 90 °C | [4][7] | |
| Time | MSTFA | 30 minutes | 15 - 60 minutes | [5][6] |
| BSTFA + 1% TMCS | 45 minutes | 30 - 60 minutes | [4] | |
| Solvent | - | Pyridine (B92270), Acetonitrile, Ethyl Acetate (anhydrous) | - | [3][4][6] |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If working with an extract, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a GC vial insert. Vortex briefly to dissolve.
-
Derivatization: Add 50 µL of MSTFA to the sample solution.
-
Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the troubleshooting process for this compound derivatization.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Adamantaneethanol
Welcome to the technical support center for the scale-up synthesis of 1-Adamantaneethanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on the large-scale production of this important building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting advice for issues that may arise during the scale-up synthesis of this compound.
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The primary challenges include managing the formation of byproducts, particularly 1,3-disubstituted adamantane (B196018) derivatives, and the subsequent purification of the final product.[1] On an industrial scale, chromatographic purification is often not feasible, necessitating robust crystallization procedures which can impact yield and production costs.[1]
Q2: My Grignard reaction for the synthesis of this compound is difficult to initiate at a larger scale. What can I do?
A2: Difficulty in initiating a Grignard reaction is a common issue during scale-up. This is often due to a passivating layer of magnesium oxide on the magnesium turnings. Ensure all glassware is rigorously dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). If initiation is still problematic, a small amount of an activator such as iodine or 1,2-dibromoethane (B42909) can be added to the magnesium before the addition of the alkyl halide.
Q3: I am observing a significant amount of a byproduct with a similar polarity to this compound, making purification difficult. What is this byproduct and how can I minimize it?
A3: A common byproduct in adamantane chemistry is the formation of 1,3-disubstituted adamantane derivatives.[1] This can occur through rearrangement reactions or further substitution on the adamantane core. To minimize its formation, it is crucial to maintain strict control over reaction conditions such as temperature and stoichiometry. Using a less reactive solvent or a different synthetic route, such as the reduction of 1-adamantaneacetic acid, might also reduce the formation of this byproduct.
Q4: What are the most promising routes for the industrial-scale synthesis of this compound?
A4: Two of the most promising routes for large-scale synthesis are the Grignard reaction of an adamantyl Grignard reagent with ethylene (B1197577) oxide and the reduction of 1-adamantaneacetic acid or its esters. The choice between these routes will depend on factors such as raw material cost, safety considerations (especially with ethylene oxide), and the desired purity profile of the final product. A Chinese patent suggests a method involving the hydrolysis of brominated adamantane, indicating another potential industrial pathway.
Q5: How can I effectively purify this compound on a large scale without using chromatography?
A5: Recrystallization is the most common method for purifying adamantane derivatives at an industrial scale.[1] The choice of solvent is critical and may require some experimentation to find a system that provides good recovery and high purity. A Japanese patent on the purification of the related compound 1-adamantanol (B105290) highlights that due to its symmetrical structure, it has a tendency to incorporate organic solvents into its crystal lattice, making it difficult to obtain high purity.[2] Careful selection of the crystallization solvent and controlled cooling rates are crucial.[2]
Data Presentation
| Parameter | Grignard Route (1-Adamantylmagnesium bromide + Ethylene Oxide) | Reduction Route (from 1-Adamantaneacetic Acid) |
| Starting Materials | 1-Bromoadamantane (B121549), Magnesium, Ethylene Oxide | 1-Adamantaneacetic Acid, Reducing Agent (e.g., LiAlH₄, NaBH₄) |
| Key Advantages | Direct C-C bond formation, potentially fewer steps. | Avoids the use of highly reactive and hazardous ethylene oxide. |
| Potential Challenges | Grignard initiation at scale, handling of gaseous ethylene oxide, potential for byproduct formation (e.g., halohydrins), exothermic reaction control. | Availability and cost of 1-adamantaneacetic acid, handling of potent reducing agents like LiAlH₄ at scale, potential for esterification side reactions if using ester derivatives. |
| Typical Byproducts | 1,3-Disubstituted adamantanes, ethylene bromohydrin. | Unreacted starting material, byproducts from incomplete reduction. |
| Purification Strategy | Recrystallization. | Recrystallization, aqueous workup to remove inorganic salts. |
Experimental Protocols
The following are illustrative experimental protocols for the synthesis of this compound. These are based on general laboratory procedures and would require significant optimization and process safety evaluation for scale-up.
Protocol 1: Synthesis via Grignard Reaction
This protocol describes the reaction of 1-adamantylmagnesium bromide with ethylene oxide.
Materials:
-
1-Bromoadamantane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Ethylene oxide (gas or solution in a suitable solvent)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a large, oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere, charge magnesium turnings. Add a solution of 1-bromoadamantane in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction. Once initiated, add the remaining 1-bromoadamantane solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in an anhydrous solvent. The reaction is exothermic and the temperature should be carefully controlled.
-
Quenching: After the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent such as hexane (B92381) or ethyl acetate.
Protocol 2: Synthesis via Reduction of 1-Adamantaneacetic Acid
This protocol describes the reduction of 1-adamantaneacetic acid to this compound.
Materials:
-
1-Adamantaneacetic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction: In a large, oven-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of 1-adamantaneacetic acid in anhydrous THF from the addition funnel.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: Filter the resulting solid and wash it thoroughly with THF.
-
Purification: Combine the filtrate and the washings, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Mandatory Visualizations
Logical Workflow for Synthesis Route Selection
Caption: Decision tree for selecting a synthesis route for this compound.
Experimental Workflow for Grignard Synthesis of this compound
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Troubleshooting Diagram for Low Yield in Grignard Synthesis
References
preventing the formation of impurities in 1-Adamantaneethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 1-Adamantaneethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Grignard reaction between a 1-adamantyl magnesium halide and an appropriate aldehyde.
Issue 1: Low Yield of this compound and Presence of Side Products
Question: My reaction is resulting in a low yield of the desired this compound, and I am observing significant amounts of side products such as 1,1'-biadamantane (B1295352) and adamantane (B196018). What are the likely causes and how can I mitigate this?
Answer:
The formation of 1,1'-biadamantane (from Wurtz coupling) and adamantane (from protonation of the Grignard reagent) are common side reactions.[1] Several factors can contribute to these undesired pathways:
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Reaction Conditions: The method of Grignard reagent preparation plays a crucial role. Vigorous stirring and high temperatures can promote the formation of biphenyl-type byproducts.[2]
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Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, leading to the formation of adamantane and reducing the yield of the desired alcohol.[1]
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Rate of Addition: A high local concentration of the adamantyl halide during the Grignard reagent formation can favor the Wurtz coupling side reaction.[2]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Grignard Reagent Preparation | Employ a "static" method without stirring during the initial formation of 1-adamantylmagnesium bromide. | This has been shown to increase the yield of the Grignard reagent and reduce the formation of 1,1'-biadamantane. |
| Reaction Temperature | Maintain a moderate temperature during Grignard reagent formation and cool the reaction mixture (e.g., to 0 °C) before the addition of the aldehyde.[2] | Lower temperatures disfavor the Wurtz coupling reaction and help control the exothermic reaction with the aldehyde.[2] |
| Reagent Purity & Dryness | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure starting materials are dry. | To prevent the quenching of the highly basic Grignard reagent by water, which forms adamantane.[1] |
| Rate of Addition | Add the adamantyl bromide solution slowly and steadily to the magnesium turnings.[2] | This prevents a high local concentration of the halide, minimizing the Wurtz coupling side reaction.[2] |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents the reaction of the Grignard reagent with atmospheric oxygen to form alkoxides.[3] |
Issue 2: Formation of Unexpected Ester and Reduction Byproducts
Question: Besides the common coupling and protonation products, I am also observing other impurities, such as an ethyl ester and 1-adamantylmethanol in my reaction mixture. What is the origin of these impurities?
Answer:
These impurities can arise from reactions with the solvent or from the reducing properties of the Grignard reagent.
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Ester Formation: If diethyl ether is used as a solvent, the Grignard reagent can attack the solvent, leading to the formation of ethyl adamantane-1-carboxylate. This side reaction is more pronounced with longer reaction times.[3]
-
Reduction: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones or aldehydes. In the context of synthesizing 1-adamantyl ketones (a related reaction), the reduction of the intermediate aldehyde can lead to the formation of 1-adamantylmethanol.[3]
Troubleshooting Steps:
| Impurity | Prevention Strategy | Rationale |
| Ethyl Adamantane-1-carboxylate | Minimize reaction time after the formation of the Grignard reagent. Consider using an alternative anhydrous solvent like Tetrahydrofuran (B95107) (THF). | Reduces the extent of the side reaction between the Grignard reagent and diethyl ether.[3] |
| 1-Adamantylmethanol (Reduction Product) | Maintain a low reaction temperature during the addition of the aldehyde. Ensure a slight excess of the aldehyde. | Lower temperatures can help to favor the nucleophilic addition over the reduction pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound via the Grignard reaction?
A1: The following is a general protocol based on established Grignard reaction principles. Optimization may be required based on laboratory conditions and reagent purity.
Experimental Protocol: Synthesis of this compound
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Acetaldehyde (B116499) (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 1-bromoadamantane in anhydrous diethyl ether.
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Add a small portion of the 1-bromoadamantane solution to the magnesium turnings to initiate the reaction (initiation may be indicated by bubbling or a cloudy appearance). Gentle warming may be necessary.
-
Once the reaction starts, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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The crude this compound can be purified by recrystallization or column chromatography.
-
Q2: How can I monitor the progress of the reaction and identify impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction and identifying impurities.[3] A typical method would involve:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Analysis: Use a standard capillary column (e.g., HP-5MS) with a temperature program to separate the components. The mass spectrometer will provide fragmentation patterns that can be used to identify the product and any impurities by comparison to a spectral library.[3]
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Acetaldehyde is volatile and toxic. Handle it in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
Table 1: Common Impurities in this compound Synthesis and Their Prevention
| Impurity | Chemical Structure | Common Cause | Prevention Method |
| 1,1'-Biadamantane | (Adamantyl)₂ | Wurtz coupling of 1-adamantylmagnesium bromide with unreacted 1-bromoadamantane.[1] | Slow addition of 1-bromoadamantane; maintain moderate temperature; use a "static" Grignard preparation method.[2] |
| Adamantane | C₁₀H₁₆ | Protonation of 1-adamantylmagnesium bromide by moisture.[1] | Use of anhydrous solvents and flame-dried glassware; conduct the reaction under an inert atmosphere.[1] |
| Ethyl adamantane-1-carboxylate | C₁₀H₁₅COOC₂H₅ | Reaction of 1-adamantylmagnesium bromide with diethyl ether solvent.[3] | Minimize reaction time; consider using THF as the solvent.[3] |
| 1-Adamantylmethanol | C₁₀H₁₅CH₂OH | Reduction of the aldehyde by the Grignard reagent.[3] | Maintain low reaction temperature during aldehyde addition. |
Visualizations
Caption: Signaling pathways for the formation of this compound and its major impurities.
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
References
stability of 1-Adamantaneethanol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Adamantaneethanol under acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable under ambient temperatures.[1][2] The adamantane (B196018) cage structure is rigid and sterically hindered, which contributes to its overall stability. However, it is incompatible with strong oxidizing agents, strong acids, and acid halides.[1][3]
Q2: How does this compound behave under acidic conditions?
A2: Under strongly acidic conditions, this compound is susceptible to degradation. The primary degradation pathway is acid-catalyzed dehydration.[4][5][6] This reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation can then be neutralized by the loss of a proton from an adjacent carbon to form an alkene.
Q3: Is this compound stable under basic conditions?
A3: this compound is generally stable under basic conditions. Alcohols are typically not susceptible to base-induced elimination reactions. While a very strong base can deprotonate the hydroxyl group to form an alkoxide, this is a reversible acid-base reaction and does not typically lead to degradation of the adamantane structure under standard basic hydrolysis conditions used in forced degradation studies (e.g., 0.1 M to 1 M NaOH).
Q4: What are the likely degradation products of this compound in acidic media?
A4: The most probable degradation product under acidic conditions is 1-vinyladamantane (B3277453), resulting from dehydration. It is also conceivable that under certain conditions, the intermediate carbocation could undergo a Wagner-Meerwein rearrangement, leading to a rearranged alkene or other products, although this is less common for the adamantane cage itself which is already strain-free.
Q5: Are there any specific storage recommendations for this compound solutions?
A5: To ensure the stability of this compound in solution, it is recommended to use neutral or slightly acidic (pH 4-6) buffered solutions for analytical purposes. Avoid strong acidic conditions and high temperatures for prolonged periods. For long-term storage, solid this compound should be stored in a well-closed container at room temperature.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound in acidic solutions during sample preparation or analysis. | Acid-catalyzed dehydration leading to the formation of 1-vinyladamantane. | - Maintain the pH of the solution in the neutral to slightly acidic range (pH 4-6).- Avoid prolonged exposure to strong acids.- If acidic conditions are necessary, perform the experiment at a lower temperature to minimize the rate of dehydration. |
| Appearance of unexpected peaks in chromatograms of acid-treated samples. | Formation of degradation products such as 1-vinyladamantane or rearranged isomers. | - Characterize the new peaks using mass spectrometry (MS) to confirm their identity.- Adjust chromatographic conditions (e.g., gradient, column chemistry) to ensure separation of the parent compound and its degradants.- Follow the solutions recommended above to prevent further degradation. |
| Inconsistent analytical results for samples stored in acidic mobile phases. | Ongoing degradation of the analyte in the acidic mobile phase. | - Prepare fresh samples and standards immediately before analysis.- If possible, use a mobile phase with a pH closer to neutral.- Keep the autosampler at a low temperature (e.g., 4 °C) to slow down potential degradation. |
| No degradation observed under basic stress testing conditions. | This compound is highly stable in basic media. | - This is an expected result. Document the stability of the compound under the tested basic conditions.- To ensure the validity of the stress test, confirm that the basic conditions were appropriately applied (e.g., correct concentration of base, sufficient incubation time and temperature). |
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile. This data is for illustrative purposes only and may not represent actual experimental results.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 15% | 1-Vinyladamantane |
| 1 M HCl | 8 | 60 | 45% | 1-Vinyladamantane |
| 0.1 M NaOH | 24 | 60 | < 1% | Not Applicable |
| 1 M NaOH | 24 | 80 | < 2% | Not Applicable |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.
1. Materials and Reagents:
-
This compound
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Hydrochloric acid (HCl), analytical grade
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Sodium hydroxide (B78521) (NaOH), analytical grade
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Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with UV or MS detector
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C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
3. Acidic Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and 1 M HCl to achieve a final concentration of 100 µg/mL of this compound in 0.1 M HCl.
-
Prepare a similar solution using 1 M HCl.
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Keep the flasks at 60 °C in a water bath or oven.
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Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
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Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
4. Basic Degradation:
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To a volumetric flask, add an appropriate volume of the stock solution and 1 M NaOH to achieve a final concentration of 100 µg/mL of this compound in 0.1 M NaOH.
-
Prepare a similar solution using 1 M NaOH.
-
Keep the flasks at 60 °C in a water bath or oven.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Injection Volume: 10 µL.
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Analyze the stressed samples along with a non-degraded control sample.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of the control sample.
Visualizations
Caption: Acid-catalyzed dehydration pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
Technical Support Center: Improving the Solubility of Adamantane-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of adamantane-based compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and offers potential solutions in a question-and-answer format.
Q1: My adamantane (B196018) derivative is completely insoluble in aqueous solutions. What are my initial steps?
A1: This is a common challenge due to the highly lipophilic and non-polar nature of the adamantane cage.[1][2] Here is a suggested workflow to address this issue:
References
Technical Support Center: Purification of 1-Adamantaneethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Adamantaneethanol from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, focusing on common purification techniques such as recrystallization and column chromatography.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| This compound fails to dissolve in the chosen solvent, even upon heating. | The solvent is not appropriate for dissolving the compound. | Adamantane (B196018) derivatives are generally soluble in nonpolar organic solvents and less soluble in polar solvents.[1][2] Try a less polar solvent or a solvent mixture. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) can be effective.[3][4] |
| No crystals form upon cooling the solution. | The solution is not supersaturated (too much solvent was used), or the compound is too soluble at low temperatures. | - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[1] - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1] - Use an anti-solvent: If the compound is highly soluble, add a solvent in which it is insoluble (an "anti-solvent") dropwise to the warm solution until it becomes slightly cloudy, then gently heat until the solution is clear again before cooling.[1] |
| An oily product forms instead of crystals ("oiling out"). | The cooling rate is too rapid, the melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities. | - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] - Use a lower-boiling point solvent. [1] - Dilute the solution: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then cool slowly. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | - Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[5] - Cool thoroughly: Ensure the solution is cooled in an ice bath to maximize crystal precipitation. - Recover a second crop: Concentrate the mother liquor (the remaining solution after filtration) to obtain a second batch of crystals. Note that this crop may be less pure. |
| The purified crystals are discolored. | Colored impurities are co-precipitating with the product. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of this compound from byproducts on a TLC plate. | The mobile phase (eluent system) is not optimal. | - Adjust solvent polarity: Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to achieve good separation.[3] For adamantane derivatives, a good starting point is a hexane/ethyl acetate mixture.[3][6] An ideal Rf value for the desired compound is typically between 0.3 and 0.4.[6] |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent: Start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate.[1] |
| Streaking of spots on the TLC plate during monitoring. | The sample was overloaded on the column, the sample was not fully dissolved before loading, or the compound is interacting strongly with the stationary phase. | - Load a smaller amount of the crude product. [1] - Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.[1] |
| Low recovery of this compound from the column. | The compound is irreversibly adsorbed to the stationary phase, or the eluent is not polar enough to move the compound effectively. | - Deactivate the stationary phase: For sensitive compounds, adding a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can reduce strong interactions with the silica (B1680970) gel.[5] - Ensure complete elution: After collecting the main fractions, flush the column with a more polar solvent to check for any remaining product. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: When this compound is synthesized via a Grignard reaction, common byproducts can include:
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Unreacted starting materials: Such as 1-bromoadamantane (B121549).[7][8]
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Side products from the Grignard reagent: If the Grignard reagent is prepared from an aryl halide, coupling products like biphenyl (B1667301) can form.[9]
-
Products of double addition: If an ester is used as the starting material, the Grignard reagent can add twice to form a tertiary alcohol.[10][11]
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Reduction products: Sterically hindered Grignard reagents can sometimes reduce the carbonyl group, leading to the formation of a secondary alcohol instead of the desired tertiary alcohol.[12]
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1,3-disubstituted adamantane derivatives: These can form in certain adamantane synthesis routes.[13]
Q2: How can I visualize this compound on a TLC plate if it is not UV-active?
A2: Since adamantane derivatives often lack a UV chromophore, they may not be visible under a UV lamp.[1] In such cases, you can use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the alcohol functional group of this compound to produce a yellow-brown spot on a purple background.[1] An iodine chamber is another common method.[1]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on the general solubility of adamantane derivatives, a good starting point for recrystallization would be a mixed solvent system of a non-polar solvent and a moderately polar solvent.[1][2] Common choices include hexane/ethyl acetate, ethanol (B145695)/water, or isopropanol (B130326).[4][14][15] It is always recommended to perform small-scale solubility tests to determine the optimal solvent system for your crude product.[5]
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying adamantane derivatives.[5] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.[5]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O | [16][17] |
| Molecular Weight | 180.29 g/mol | [16][17] |
| Appearance | White crystalline solid | [18] |
| Melting Point | 66-69 °C | [16] |
| Boiling Point | Not readily available | |
| Solubility | Sparingly soluble in water; soluble in nonpolar organic solvents like hexane and chloroform. | [2][18] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Comments | Reference(s) |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate gradient | Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. | [3][6] |
| Recrystallization | - | Isopropanol | A good balance of dissolving the compound when hot and allowing for good recovery when cold. | [14] |
| Recrystallization | - | Hexane / Ethyl Acetate | A good mixed-solvent system for adamantane derivatives. | [3][4] |
| Recrystallization | - | Methanol or Ethanol | High solubility may lead to lower yields; cooling to very low temperatures may be necessary. | [14] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., isopropanol or a hexane/ethyl acetate mixture).[4][14]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[14]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an optimal mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point.[3][6] The ideal solvent system should give an Rf value of approximately 0.3-0.4 for this compound.[6]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the initial, least polar mobile phase.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.[6]
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).[1]
-
Fraction Collection: Collect the eluent in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]
- 8. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. This compound 98 6240-11-5 [sigmaaldrich.com]
- 17. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 18. Page loading... [wap.guidechem.com]
Technical Support Center: Characterization of Unexpected Products in Adamantane Reactions
Welcome to the technical support center for adamantane (B196018) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the formation of unexpected products during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of adamantane's C-H bonds prone to unexpected products?
A1: The primary challenge lies in the high bond dissociation energies (BDEs) of adamantane's C-H bonds. The tertiary (3°) C-H bond at the bridgehead position has a BDE of approximately 99 kcal/mol, while the secondary (2°) C-H bond has a BDE of about 96 kcal/mol.[1] Activating these strong bonds often requires highly reactive intermediates or harsh reaction conditions, which can lead to a lack of selectivity between the different C-H positions and the formation of multiple products.[1][2]
Q2: What are the most common types of unexpected products in adamantane functionalization?
A2: Common unexpected products include:
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Isomeric products: Mixtures of 1-substituted (tertiary) and 2-substituted (secondary) adamantanes are frequent, although reactions generally favor the more stable tertiary position.[2]
-
Disubstituted and polysubstituted adamantanes: The high reactivity of the remaining bridgehead positions can lead to further substitution, yielding 1,3-disubstituted or even more highly substituted products.[2]
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Over-oxidation products: In oxidation reactions, the desired adamantanol can be further oxidized to adamantanone, diols, or other poly-oxygenated derivatives.[3]
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Rearrangement products: Under strongly acidic conditions, skeletal rearrangements of the adamantane cage can occur, although this is less common.[2]
Q3: How can I improve the regioselectivity for functionalization at the 1-position (tertiary C-H)?
A3: Achieving high regioselectivity is a primary concern in adamantane chemistry. Here are some strategies:
-
Catalyst Selection: Modern catalyst systems, such as dual photoredox catalysts employing an iridium photocatalyst with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown excellent selectivity for the tertiary C-H bonds.[4]
-
Choice of Reagents: Milder and more selective reagents can significantly reduce the formation of side products. For instance, using N-Bromosuccinimide (NBS) instead of elemental bromine for bromination can offer better control.[1]
-
Control of Reaction Conditions: Optimizing parameters like temperature, reaction time, and stoichiometry is crucial. Lower temperatures can often reduce the rate of side reactions and over-substitution.[1]
Troubleshooting Guides
Oxidation Reactions
Issue: My adamantane oxidation is producing a mixture of 1-adamantanol (B105290), 2-adamantanol, and over-oxidized products like adamantanone and diols.
dot
Caption: Troubleshooting workflow for adamantane oxidation.
Quantitative Data on Adamantane Oxidation:
| Catalyst/Reagent | Oxidant | Solvent | Temp (°C) | Time (h) | 1-Adamantanol Yield (%) | 2-Adamantanone Yield (%) | Other Products (Yield %) | Reference |
| H5PV2Mo10O40 | O2 | Butyronitrile (B89842) | 150 | 6 | 65 | 19 | - | [5] |
| Cu₂Cl₄·2DMG | H₂O₂ | Acetonitrile | 50 | - | - | - | Tri-, tetra-, and penta-ols (total 72%) | [6] |
| Iron Porphyrins | PhIO | CH₂Cl₂/H₂O | RT | - | High | Low | - | [7] |
Experimental Protocol: Selective Oxidation to 1-Adamantanol
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve adamantane (1 mmol) in butyronitrile (10 mL).
-
Catalyst Addition: Add the H5PV2Mo10O40 catalyst (0.02 mmol).
-
Reaction Execution: Heat the mixture to 150°C and bubble molecular oxygen through the solution.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate 1-adamantanol.
Halogenation Reactions
Issue: My bromination of adamantane yields a mixture of 1-bromoadamantane (B121549), 1,3-dibromoadamantane, and other polybrominated species.
dot
Caption: Troubleshooting workflow for adamantane bromination.
Quantitative Data on Adamantane Halogenation:
| Halogenating Agent | Catalyst | Solvent | Product(s) | Selectivity/Yield | Reference |
| Br₂ | None | Neat | 1-Bromoadamantane | Selective formation | [8] |
| ICl | None | CCl₄ | 1-Chloroadamantane | Formed initially, slow dichlorination | [8] |
| Br₂ | Phase-transfer catalyst | - | 1-Bromoadamantane | Nearly complete selectivity | [9] |
Experimental Protocol: Selective Monobromination of Adamantane
-
Reaction Setup: In a flask protected from light, dissolve adamantane (10 mmol) in a suitable solvent like carbon tetrachloride (50 mL).
-
Reagent Addition: Slowly add a solution of bromine (10 mmol) in the same solvent to the adamantane solution with stirring.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, as indicated by the disappearance of the bromine color.
-
Work-up: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-bromoadamantane can be purified by recrystallization from methanol.
Koch-Haaf Reaction
Issue: The Koch-Haaf carboxylation of my adamantanol is giving rearranged or alkenylation byproducts in addition to the desired carboxylic acid.
dot
Caption: Mechanism of desired and unexpected Koch-Haaf products.
Quantitative Data on Koch-Haaf Reaction of Adamantanols:
| Substrate | Conditions | Desired Product Yield (%) | Unexpected Product(s) (Yield %) | Reference |
| 2-(Adamantan-1-yl)propan-2-ol | HCOOH/H₂SO₄ | - | 1-Isopropyladamantane and 1-(prop-1-en-2-yl)adamantane (4:1 ratio) | [10] |
| 1-Adamantanol | Microflow system, HCOOH/H₂SO₄ | 95 (as 1-adamantanecarboxylic acid) | - | [11] |
Experimental Protocol: Koch-Haaf Reaction of 1-Adamantanol
This protocol is adapted for a batch reaction; microflow systems can also be used.[11]
-
Reaction Setup: In a flask equipped with a stirrer and a gas outlet, add concentrated sulfuric acid (e.g., 96%).
-
Substrate Addition: Cool the acid in an ice bath and slowly add a solution of 1-adamantanol in formic acid.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 15-20°C).
-
Work-up: Carefully pour the reaction mixture onto ice. The product, 1-adamantanecarboxylic acid, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like glacial acetic acid can be performed for further purification.[12]
Ritter Reaction
Issue: My Ritter reaction on an adamantane substrate is resulting in a complex mixture of products, including rearranged amides and byproducts from side reactions of functional groups.
dot
Caption: Troubleshooting guide for the Ritter reaction.
Quantitative Data on Adamantane Ritter Reactions:
| Substrate | Nitrile | Catalyst/Acid | Product Yield (%) | Notes | Reference |
| Adamantane | Acetonitrile | F-TEDA-PF₆ | 90 (of N-(1-adamantyl)acetamide) | C-H amination | [13] |
| 1-Bromoadamantane | Various nitriles | MnCl₂ | 75-100 (of N-(adamantan-1-yl)amides) | Reaction in water | [14] |
| Adamantan-2-one with a hydroxy group | Acetonitrile | H₂SO₄ | - | Products from both replacement of the hydroxy group and transformation of the carbonyl group | [15] |
Experimental Protocol: Ritter Reaction of 1-Bromoadamantane
This protocol is based on a manganese-catalyzed reaction in water.[14]
-
Reaction Setup: In a sealed tube, combine 1-bromoadamantane (1 mmol), the desired nitrile (e.g., acetonitrile, 5 mmol), manganese(II) chloride (0.1 mmol), and water (5 mL).
-
Reaction Execution: Heat the mixture at 100-130°C for 3-5 hours with stirring.
-
Work-up: After cooling, extract the reaction mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting N-(adamantan-1-yl)amide can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
avoiding rearrangement reactions in adamantane chemistry
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and functionalization of adamantane (B196018) and its derivatives, with a focus on avoiding rearrangement reactions.
Frequently Asked questions (FAQs)
Q1: What are rearrangement reactions in the context of adamantane chemistry, and why are they a concern?
A1: Rearrangement reactions in adamantane chemistry typically involve the isomerization of the adamantane cage itself or the migration of substituents. These reactions are primarily driven by the formation of carbocation intermediates, which can rearrange to more stable forms.[1] The high stability of the tertiary 1-adamantyl carbocation often makes it a thermodynamic sink in reactions involving carbocations.[2] This can be a significant concern as it leads to the formation of unintended isomers, reducing the yield of the desired product and complicating purification processes.[3][4]
Q2: Which reaction conditions are most likely to induce rearrangements in adamantane derivatives?
A2: Rearrangements are most common under conditions that favor the formation of carbocations. This includes reactions conducted in the presence of strong Lewis acids (e.g., AlCl₃, AlBr₃) or strong Brønsted acids (e.g., concentrated H₂SO₄), particularly at elevated temperatures.[1][3] Electrophilic substitution reactions on the adamantane core are prone to such rearrangements if not carefully controlled.[5]
Q3: How can I functionalize adamantane while minimizing the risk of rearrangement?
A3: To minimize rearrangements, it is advisable to use synthetic methods that avoid the formation of carbocation intermediates or employ conditions that favor direct functionalization. Key strategies include:
-
Direct C-H Functionalization: Photocatalytic methods, in particular, have emerged as a mild and selective approach to activate the C-H bonds of the adamantane core without inducing skeletal rearrangements.[6][7][8][9] These methods often proceed via radical intermediates, which are less prone to the types of rearrangements seen with carbocations.[2]
-
Milder Reagents: For reactions like bromination, using a milder reagent such as N-bromosuccinimide (NBS) instead of elemental bromine with a Lewis acid can provide better control and selectivity, reducing the formation of rearranged and poly-substituted byproducts.[4]
-
Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial.[3] Lowering the reaction temperature can often suppress rearrangement pathways.[4]
Q4: Are there specific positions on the adamantane ring that are more or less susceptible to substitution and rearrangement?
A4: Yes, the reactivity of the C-H bonds in adamantane is not uniform. The four tertiary (bridgehead) C-H bonds are generally more reactive towards substitution than the twelve secondary (bridge) C-H bonds, especially in reactions involving carbocation or radical intermediates.[2] This is due to the greater stability of the resulting tertiary carbocation or radical. However, the selectivity can be influenced by the reaction conditions and the reagents used.[2] While functionalization at the bridgehead position is often favored, harsh conditions can lead to rearrangements and the formation of a mixture of isomers.[4]
Troubleshooting Guides
Problem 1: Low Yield in Adamantane Synthesis via Isomerization of Tetrahydrodicyclopentadiene (B3024363)
Symptoms: The Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene results in a low yield of adamantane, with the formation of tarry byproducts.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which deactivates it. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid.[3] |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction may be incomplete. If it is too high, side reactions like cracking and polymerization can occur. Carefully control the temperature, and be aware that the initial isomerization of the endo- to the exo-isomer of the starting material is exothermic.[3] |
| Impure Starting Material | The purity of the tetrahydrodicyclopentadiene can affect the reaction efficiency. Consider purifying the starting material by distillation before use.[3] |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using a suitable analytical technique like GC-MS to determine the optimal reaction time.[3] |
Problem 2: Mixture of Isomers and Over-Bromination in Electrophilic Bromination of Adamantane
Symptoms: The electrophilic bromination of adamantane yields a mixture of 1-bromoadamantane (B121549), 2-bromoadamantane, and polybrominated adamantanes, making purification difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | The use of strong Lewis acids and high temperatures promotes both rearrangement and multiple substitutions.[10] |
| Aggressive Brominating Agent | Elemental bromine (Br₂) can be highly reactive, leading to a lack of selectivity.[4] |
| Incorrect Stoichiometry | An excess of the brominating agent will favor the formation of polybrominated products. |
Strategies to Improve Selectivity:
| Strategy | Details |
| Use a Milder Brominating Agent | N-Bromosuccinimide (NBS) is a good alternative to Br₂ for more controlled bromination.[4] |
| Optimize Reaction Conditions | Perform the reaction at a lower temperature to reduce the rate of side reactions. Carefully control the stoichiometry, using adamantane as the limiting reagent can sometimes help.[4] |
| Catalyst Selection | For monosubstitution, consider performing the reaction without a Lewis acid catalyst, as they can promote further bromination.[10] |
Quantitative Data Summary
The following tables provide a summary of reaction yields for key synthetic transformations in adamantane chemistry, highlighting conditions that can influence the outcome and potentially avoid rearrangements.
Table 1: Synthesis of Adamantanone from Adamantane
| Method | Oxidizing Agent / Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| A | Concentrated H₂SO₄ | 76 - 78 | 30 | 57 - 62.8 |
| B | Conc. H₂SO₄ + 20% Oleum | 60 - 70 | 10 | 68 |
| C | Conc. H₂SO₄ + Potassium Nitrite | Not Specified | 8.5 | 78 |
| D | 90-95% H₂SO₄ + SO₃/Oleum | 70 - 90 | Not Specified | High Yield |
| E | VO(acac)₂ / Hexafluoroacetone | 60 | Not Specified | 70 |
| F | Si-MCM-41-VO(Salten) | 60 | Not Specified | 22 (Conversion)¹ |
| ¹Note: Method F results in a product mixture, with a selectivity of 43.2% for 2-adamantanone (B1666556) from the 22% total conversion of adamantane. |
Table 2: Synthesis of 1-Bromoadamantane from Adamantane
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Br₂ | None | None (neat) | Reflux | 80-95 |
| Br₂ | AlBr₃ | CCl₄ | Room Temp | Mixture of mono- and poly-brominated products |
| HBr / H₂O₂ | None | Not Specified | < 30 | 92.7 |
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanol (B105290) from Adamantane via Ozonation
This protocol describes a method for the direct hydroxylation of adamantane at the bridgehead position, which avoids carbocation rearrangements.
Materials:
-
Adamantane
-
Ozone generator
-
Oxygen
-
2-Propanol
-
Dry ice
-
Ethyl acetate
Procedure:
-
Dissolve 6 g (0.044 mole) of adamantane in 100 mL of pentane in a 2 L round-bottomed flask containing 500 g of silica gel.[11]
-
Remove the pentane by rotary evaporation at room temperature under reduced pressure (20 mm). Continue to rotate the dry silica gel for an additional 2 hours.[11]
-
Transfer the adamantane-silica gel dispersion to an ozonation vessel and immerse it in a 2-propanol-dry ice bath at -78 °C.[11]
-
Pass a flow of oxygen through the vessel at a rate of 1 L per minute for 2 hours, allowing the internal temperature to reach -60 to -65 °C.[11]
-
Turn on the ozone generator and pass the ozone-oxygen mixture through the vessel for approximately 2 hours, at which point the silica gel will turn dark blue.[11]
-
Remove the cooling bath and allow the vessel to warm to room temperature over a 3-hour period in a fume hood.[11]
-
Transfer the silica gel to a chromatography column and elute the organic material with 3 L of ethyl acetate.[11]
-
Evaporate the solvent to obtain the crude 1-adamantanol.[11]
-
Recrystallize the crude product from a 1:1 (v/v) mixture of dichloromethane and hexane to yield pure 1-adamantanol (Typical yield: 81-84%).[11]
Protocol 2: Electrophilic Bromination of Adamantane to 1-Bromoadamantane
This protocol describes the synthesis of 1-bromoadamantane without a Lewis acid catalyst to minimize side reactions.
Materials:
-
Adamantane
-
Liquid bromine
-
Saturated sodium bisulfite solution
Procedure:
-
In a suitable reaction vessel, place the adamantane.
-
Carefully add an excess of liquid bromine.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and maintain for an additional 3 hours.
-
Allow the reaction to cool to room temperature and let it stand overnight.
-
Remove the excess bromine by distillation.
-
Quench the remaining bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.
-
Filter the solid product and wash the filter cake with water until neutral to obtain 1-bromoadamantane.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to adamantane chemistry.
References
- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [iro.uiowa.edu]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
1-Adamantaneethanol vs 2-adamantanol in biological assays
A Comparative Guide to the Biological Activities of 1-Adamantaneethanol and 2-Adamantanol (B149831) Derivatives
Adamantane (B196018), a rigid, tricyclic hydrocarbon, serves as a cornerstone in medicinal chemistry due to its unique lipophilic and cage-like structure. This scaffold has been integral to the development of several clinically significant drugs. While 1-substituted adamantane derivatives have been extensively studied, leading to antiviral and neuroprotective agents, the biological potential of 2-substituted adamantanes is an area of growing interest. This guide provides a comparative overview of the biological activities of derivatives of this compound and 2-adamantanol, supported by available experimental data. It is important to note that there is a significant lack of direct biological activity data for this compound and 2-adamantanol themselves; therefore, this comparison focuses on their more extensively researched functionalized derivatives to infer structure-activity relationships.[1]
Comparative Biological Activity
The pharmacological profile of adamantane derivatives is significantly influenced by the position of substitution on the adamantane cage. The difference between substitution at the tertiary bridgehead carbon (C1) versus the secondary carbon (C2) can lead to distinct biological activities.
Antiviral Activity
Adamantane derivatives are well-known for their antiviral properties, particularly against the influenza A virus.[1] The mechanism of action for 1-substituted aminoadamantanes involves the inhibition of the M2 proton channel. While direct antiviral data for this compound and 2-adamantanol is scarce, a comparison of their amino derivatives highlights the critical role of substituent positioning. Notably, "2-rimantadine" has demonstrated greater potency than its 1-substituted counterpart, rimantadine, and is significantly more potent than amantadine.[1][2] Conversely, "2-amantadine" was found to be less active than amantadine.[1][2] This suggests that the nature and position of the substituent are both crucial for antiviral efficacy.
Neuroprotective Activity
The neuroprotective effects of adamantane derivatives are primarily linked to the antagonism of the N-methyl-D-aspartate (NMDA) receptor. Memantine (1-amino-3,5-dimethyladamantane), a 1-substituted derivative, is an uncompetitive antagonist of the NMDA receptor used in the treatment of Alzheimer's disease.[1] Its mechanism involves blocking the ion channel during excessive opening, thereby mitigating excitotoxicity without disrupting normal synaptic transmission.[1] There is a lack of published data on the direct NMDA receptor activity of this compound and 2-adamantanol. However, the activity of their amino derivatives suggests that the 1-position is favorable for interaction with the NMDA receptor channel, where the lipophilic adamantane cage is thought to interact with a hydrophobic pocket of the receptor.[1]
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties. For example, newly synthesized N-substituted phthalimides derived from this compound have shown activity against various bacteria, including Staphylococcus aureus and Bacillus cereus.[3] Specifically, 4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimide and 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide showed minimal inhibitory concentrations (MICs) of 15 µg/ml and 8 µg/ml, respectively, against Bacillus cereus.[3] Information on the antimicrobial activity of 2-adamantanol derivatives is less readily available in the reviewed literature.
Data Summary
The following table summarizes the comparative biological activities of various 1- and 2-substituted adamantane derivatives.
| Compound/Derivative | Biological Target/Activity | Assay Type | Quantitative Data (IC50/MIC) | Reference |
| Amantadine (1-aminoadamantane) | Influenza A Virus | In vitro cell-based assays | Less potent than "2-rimantadine" | [1][2] |
| "2-Amantadine" (2-aminoadamantane) | Influenza A Virus | In vitro cell-based assays | Less potent than amantadine | [1][2] |
| Rimantadine (1-(1-adamantyl)ethanamine) | Influenza A Virus | In vitro cell-based assays | 3.7 times less potent than "2-rimantadine" | [2] |
| "2-Rimantadine" | Influenza A Virus | In vitro cell-based assays | 7.9 times more potent than amantadine | [1][2] |
| Memantine (1-amino-3,5-dimethyladamantane) | NMDA Receptor Antagonist | NMDA Receptor Binding Assay | - | [1] |
| 4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimide | Antibacterial | MIC determination | MIC against Bacillus cereus: 15 µg/ml | [3] |
| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide | Antibacterial | MIC determination | MIC against Bacillus cereus: 8 µg/ml | [3] |
Experimental Protocols
Antiviral Plaque Reduction Assay
This assay is a standard method to determine the concentration of a compound that inhibits viral replication by 50% (IC50).
Materials:
-
Permissive cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus)
-
96-well plates
-
Virus stock of known titer
-
Test compounds (this compound/2-adamantanol derivatives)
-
Cell culture medium
-
Overlay medium (e.g., containing agar (B569324) or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed the permissive cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
Infect the cell monolayers with a known amount of virus.
-
After a viral adsorption period, remove the inoculum and add the overlay medium containing the different concentrations of the test compounds.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells and stain with a staining solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
NMDA Receptor Binding Assay
This assay measures the affinity of a compound for the NMDA receptor, typically by assessing its ability to displace a radiolabeled ligand.[1]
Materials:
-
Rat brain tissue (cortical membranes)[1]
-
Radioligand (e.g., [³H]MK-801)[1]
-
Test compounds (1-adamantanol/2-adamantanol and their derivatives)[1]
-
Binding buffer (e.g., Tris-HCl)[1]
-
Glass fiber filters[1]
-
Scintillation fluid[1]
-
Scintillation counter[1]
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate the cell membranes containing the NMDA receptors.[1]
-
Binding Reaction: Incubate the prepared membranes with the radioligand and varying concentrations of the test compounds in the binding buffer.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
Visualizations
Caption: Mechanism of NMDA receptor antagonism by 1-adamantane derivatives like Memantine.
References
Comparative Efficacy of 1-Adamantaneethanol-Based Antiviral Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiviral efficacy of adamantane-based compounds, with a focus on derivatives of 1-adamantaneethanol. While specific quantitative antiviral data for this compound derivatives are limited in publicly available literature, this document outlines the established rationale for their investigation and presents comparative data for structurally related and well-studied adamantane (B196018) antivirals. The information herein is supported by experimental data and detailed methodologies to aid in further research and development.
The adamantane moiety, a rigid and lipophilic cage-like structure, is a key pharmacophore in several antiviral drugs. The primary mechanism of action for many adamantane derivatives, particularly against influenza A virus, is the inhibition of the M2 proton ion channel, which is crucial for viral uncoating and replication within the host cell. However, the emergence of drug-resistant viral strains has necessitated the development of novel adamantane derivatives with potentially different or broader mechanisms of action. Derivatives of this compound represent a class of compounds being explored to overcome these challenges.
Performance Comparison of Adamantane Derivatives
The antiviral efficacy of adamantane compounds is primarily evaluated by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. Another critical parameter is the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, is a crucial measure of a compound's therapeutic window; a higher SI value indicates greater selectivity for viral targets over host cells.
Below are tables summarizing the in vitro antiviral activity of amantadine, rimantadine, and other adamantane derivatives against various viruses. It is important to note the absence of specific data for this compound derivatives in these comparative tables, highlighting a gap in the current research landscape.
Table 1: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 |
| Compound 4a | Influenza A H2N2 | - | Markedly Active | - | - |
| Compound 5a | Influenza A H2N2, H3N2 | - | Markedly Active | - | - |
| Compound 6a | Influenza A H2N2, H3N2 | - | Markedly Active | - | - |
| Compound 7a | Influenza A H2N2, H3N2 | - | Markedly Active | - | - |
| N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide (3b) | Influenza A/H3N2 | MDCK | 1.4 | - | - |
Data for compounds 4a, 5a, 6a, and 7a are qualitative ("Markedly Active") as specific quantitative values were not provided in the source material.[1]
Table 2: In Vitro Antiviral Activity of Aminoadamantane Derivatives against SARS-CoV-2
| Compound | Cell Line | IC50 (µM) | CC50 (µM) |
| Aminoadamantane | Vero CCL-81 | 39.71 | >1000 |
| Derivative 3F4 | Vero CCL-81 | 0.32 | >1000 |
| Derivative 3F5 | Vero CCL-81 | 0.44 | >1000 |
| Derivative 3E10 | Vero CCL-81 | 1.28 | >1000 |
Experimental Protocols
The validation of antiviral activity and cytotoxicity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of adamantane derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and determine the CC50 of a compound.
-
Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza studies or Vero E6 for SARS-CoV-2) are seeded in a 96-well plate at a suitable density and incubated to form a confluent monolayer.
-
Compound Addition: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for a period that mirrors the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO)) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus by measuring the reduction in the formation of viral plaques.
-
Cell Seeding: Confluent monolayers of susceptible host cells are prepared in 6-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing a solidifying agent (e.g., agarose) and serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator until visible plaques are formed (typically 2-3 days for influenza virus).
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The EC50 or IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Visualizing Mechanisms and Workflows
Influenza A M2 Proton Channel Inhibition
The primary mechanism of action for many adamantane-based drugs against influenza A is the blockage of the M2 proton channel. This channel is essential for the acidification of the viral core, a critical step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell.
References
1-Adamantaneethanol: A Rigid Scaffold for Enhanced Drug Properties
A Comparative Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the pantheon of privileged structures, the adamantane (B196018) moiety has emerged as a particularly valuable scaffold due to its inherent rigidity, three-dimensional structure, and favorable physicochemical properties. This guide provides a comprehensive validation of 1-Adamantaneethanol as a rigid molecular scaffold, offering a comparative analysis with other common scaffolds, supported by experimental data and detailed methodologies.
The Adamantane Advantage: Rigidity, Lipophilicity, and Stability
The adamantane cage is a unique, strain-free, and highly symmetrical tricyclic hydrocarbon.[1] Its rigid nature provides a fixed and predictable orientation for appended functional groups, which can lead to more specific and high-affinity interactions with biological targets.[2] This contrasts with more flexible scaffolds, such as aliphatic chains or even cyclohexane (B81311) rings, which can adopt multiple conformations, potentially leading to off-target effects and a higher entropic penalty upon binding.
One of the most significant contributions of the adamantane scaffold is its impact on lipophilicity. The incorporation of an adamantyl group markedly increases a molecule's affinity for non-polar environments, a property quantified by the partition coefficient (LogP).[1] This enhanced lipophilicity can improve a drug's ability to traverse biological membranes, including the blood-brain barrier, and can also enhance metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation.[2][3]
Comparative Analysis of Physicochemical Properties
| Property | This compound | Cyclohexylethanol (Illustrative) | 2-Phenylethanol (Illustrative) |
| Structure | |||
| Molecular Formula | C₁₂H₂₀O[4][5][6] | C₈H₁₆O | C₈H₁₀O |
| Molecular Weight | 180.29 g/mol [4][5][6] | 128.21 g/mol | 122.16 g/mol |
| Melting Point (°C) | 66-69[5] | -40 | -27 |
| Calculated LogP | ~3.5 (Estimated) | ~2.1 (Estimated) | ~1.4 (Estimated) |
| Aqueous Solubility | Sparingly soluble[7] | Slightly soluble | Soluble |
| Metabolic Stability | High (Predicted) | Moderate (Predicted) | Low to Moderate (Predicted) |
Note: The values for Cyclohexylethanol and 2-Phenylethanol are provided for illustrative comparison of general trends between an adamantane scaffold and more flexible or aromatic scaffolds. The Calculated LogP for this compound is an estimation based on the known lipophilic contribution of the adamantane cage.
Experimental Validation Protocols
The validation of a molecular scaffold relies on a battery of standardized in vitro and in vivo experiments. Below are detailed protocols for key assays used to assess the properties of scaffolds like this compound.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound (e.g., this compound)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Add a known volume of the stock solution to a vial containing a known volume of n-octanol and water (typically a 1:1 ratio).
-
Securely cap the vial and place it on a mechanical shaker for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or by creating a calibration curve with HPLC).
-
Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds with known metabolic fates (e.g., verapamil (B1683045) - high clearance, warfarin (B611796) - low clearance)
-
Acetonitrile (B52724) (for reaction quenching)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the phosphate buffer, the test compound, and the human liver microsomes.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for scaffold comparison.
Caption: Modulation of a signaling pathway.
Conclusion
The validation of this compound as a rigid molecular scaffold is strongly supported by the extensive body of literature on adamantane derivatives in medicinal chemistry. Its inherent rigidity, coupled with its ability to enhance lipophilicity and metabolic stability, makes it a highly attractive building block for the design of novel therapeutics. While direct comparative data for this compound itself is limited, the well-established principles of the adamantane scaffold's impact on drug properties provide a robust foundation for its application. The experimental protocols provided herein offer a clear roadmap for researchers to quantitatively assess the benefits of incorporating this and other rigid scaffolds into their drug discovery programs. The continued exploration of adamantane-based structures holds significant promise for the development of next-generation medicines with improved efficacy and pharmacokinetic profiles.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]
- 5. 1-金刚烷乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
Comparative Analysis of 1-Adamantaneethanol Derivatives as Enzyme Inhibitors: A Guide for Drug Development Professionals
A detailed examination of 1-adamantaneethanol derivatives reveals their potent and often selective inhibitory activity against key enzymes implicated in metabolic diseases and neurological disorders. This guide provides a comparative analysis of these derivatives, focusing on their efficacy as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), Butyrylcholinesterase (BChE), and Urease. The data presented herein, including inhibitory concentrations and experimental methodologies, is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The rigid, lipophilic adamantane (B196018) cage is a privileged scaffold in medicinal chemistry, known to enhance the therapeutic properties of various compounds.[1] Derivatives of this compound, in particular, have emerged as a promising class of enzyme inhibitors. Their unique three-dimensional structure allows for specific interactions with the active sites of target enzymes, leading to potent inhibition.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol.[2][3] Overactivity of 11β-HSD1 is linked to a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, making it a prime target for therapeutic intervention.[4] Adamantyl ethanone (B97240) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1.[5][6]
Comparative Inhibitory Activity of this compound Derivatives against 11β-HSD1
| Derivative Class | Compound | h11β-HSD1 IC50 (nM) | Selectivity vs. h11β-HSD2 | Reference |
| Adamantyl Ethanone Pyridyl Ethers | Compound A | 34 | High | [5][7] |
| Adamantyl Ethanone Pyridyl Sulfoxides | Compound B | 48 | High | [5] |
| Adamantyl Ethanone Benzamides | Compound 72 | 50-70 | Weak | [6] |
| Adamantyl Carboxamides | Compound 15 | 114 | High | |
| Adamantyl Acetamides | Compound 41 | 280 | High | |
| Adamantyl Heterocyclic Ketones | Compound 3 | ~60 | Moderate | [8] |
| Adamantyl Heterocyclic Ketones | Compound 4 | ~60 | Moderate | [8] |
Note: IC50 values are indicative and may vary based on assay conditions. "High" selectivity indicates minimal inhibition of the 11β-HSD2 isoform.
The structure-activity relationship (SAR) studies reveal that an unsubstituted pyridine (B92270) ring tethered to an adamantyl ethanone motif through an ether or sulfoxide (B87167) linker provides a suitable pharmacophore for potent 11β-HSD1 inhibition.[5] Optimization of the linker and the aromatic region has led to the discovery of inhibitors with low nanomolar potency.[5][6]
Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase, a serine hydrolase, plays a role in cholinergic neurotransmission and is considered a therapeutic target for Alzheimer's disease.[1][9] Adamantane-based compounds have been explored as BChE inhibitors.
Comparative Inhibitory Activity of Adamantane Derivatives against BChE
| Derivative Class | Compound | BChE IC50 (µM) | Reference |
| Adamantyl-based Esters | Compound 2j (3-methoxyphenyl) | 223.30 | |
| Adamantane-substituted Guanylhydrazones | Compound 1 | Not specified (Ki determined) | [10] |
| Adamantane-substituted Guanylhydrazones | Compound 2 | Not specified (Ki determined) | [10] |
| 4-Aminoquinoline-based Adamantanes | Compound 5 | Not specified (Ki determined) | [11] |
| Adamantylcontaining Thiazolium Salts | Multiple derivatives | Micromolar range | [12] |
Note: A direct comparison of IC50 values is challenging due to the variety of adamantane scaffolds and assay methodologies reported.
The data suggests that adamantane derivatives can effectively inhibit BChE, with some compounds showing selectivity over acetylcholinesterase (AChE).[12] The bulky adamantane moiety can interact with the peripheral anionic site of the enzyme.[10]
Urease Inhibition
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[13] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.[14]
Comparative Inhibitory Activity of Adamantane Derivatives against Urease
| Derivative Class | Compound | Urease IC50 (µM) | Reference |
| Amantadine-thiourea conjugates | 3j (N-(adamantan-1-ylcarbamothioyl)octanamide) | 0.0085 | [15] |
| Amantadine-thiourea conjugates | 3g (N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide) | 0.0087 | [15] |
| Thiosemicarbazone derivatives | 5g (2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide) | 3.80 | [16] |
Note: The reported IC50 values are against Jack bean urease.
Amantadine-thiourea conjugates have demonstrated exceptionally potent urease inhibitory activity, with IC50 values in the nanomolar range.[15] The adamantyl group, combined with a thiourea (B124793) linkage that mimics the substrate, contributes to this high potency.[15]
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in a cellular context.
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1 are cultured in appropriate media and seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds for a specified duration.
-
Substrate Addition: The enzymatic reaction is initiated by adding cortisone to the cell culture medium.
-
Quantification: After incubation, the amount of cortisol produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay like Homogeneous Time Resolved Fluorescence (HTRF).[17]
-
Data Analysis: The percent inhibition for each compound concentration is calculated, and the IC50 value is determined.[17]
Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Reaction Mixture: A solution containing the BChE enzyme, the test compound at various concentrations, and a buffer is prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, butyrylthiocholine (B1199683).
-
Detection: The hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The inhibitory activity of the compound is determined by comparing the reaction rates in the presence and absence of the inhibitor to calculate the IC50 value.[10]
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.
-
Enzyme and Inhibitor Incubation: Urease enzyme is pre-incubated with the test compound at various concentrations in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding a urea solution.
-
Ammonia Quantification: After a specific incubation period, the amount of ammonia produced is determined by the indophenol (B113434) method, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol.
-
Measurement: The absorbance of the resulting blue solution is measured spectrophotometrically at a wavelength of around 630 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[16]
Signaling Pathways and Experimental Workflows
11β-HSD1 Signaling Pathway and Insulin (B600854) Resistance
Experimental Workflow for 11β-HSD1 Inhibitor Screening
Butyrylcholinesterase and Cholinergic Signaling
Urease and Urea Hydrolysis
References
- 1. web.citius.technology [web.citius.technology]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.bg.ac.rs [chem.bg.ac.rs]
- 12. Synthesis and the activity assessment of adamantylcontaining thiazolium inhibitors of butyrylcholinesterase | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Unveiling the Cage: A Comparative Guide to Analytical Techniques for Adamantane Derivative Characterization
For researchers, scientists, and drug development professionals, the precise characterization of adamantane (B196018) derivatives is paramount for unlocking their full potential in medicinal chemistry and materials science. The rigid, cage-like structure of adamantane imparts unique physicochemical properties, making a thorough understanding of its derivatives' structure, purity, and behavior essential for innovation.
This guide provides an objective comparison of the primary analytical techniques employed for the characterization of adamantane derivatives. We will delve into the principles, performance, and experimental protocols of each method, supported by comparative data to aid in selecting the most appropriate analytical strategy.
At a Glance: Comparing Key Analytical Techniques
The selection of an analytical technique for adamantane derivative characterization is dictated by the specific information required, the nature of the sample, and the desired level of sensitivity. The following table summarizes the quantitative performance of the most common methods.
| Technique | Information Provided | Sample Amount | Sensitivity | Key Application |
| NMR Spectroscopy | Detailed 3D structure in solution, connectivity, purity | mg | Medium | Unambiguous structure elucidation and purity assessment.[1][2] |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern | µg - ng | High | Confirmation of molecular weight and formula.[1] |
| X-ray Crystallography | Definitive 3D solid-state structure, bond lengths/angles | Single Crystal | High | Absolute structure determination of crystalline compounds.[3] |
| FTIR Spectroscopy | Presence of specific functional groups | mg - µg | Medium | Rapid confirmation of functional groups and reaction monitoring.[1] |
| Chromatography (GC/HPLC) | Separation of mixtures, quantification, purity | µg - ng | High | Purity determination and quantification of individual components in a mixture.[4] |
| UV-Vis Spectroscopy | Presence of chromophores, quantification | µg - mg | Low to Medium | Quantification of derivatives with UV-absorbing groups.[5][6] |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions | mg | Low | Assessment of thermal properties.[7][8] |
Delving Deeper: Principles and Experimental Protocols
A comprehensive characterization of adamantane derivatives often involves a combination of the following techniques to build a complete picture of the molecule's identity and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of adamantane derivatives in solution.[1][2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune the probe for the specific nucleus being observed (¹H or ¹³C).[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine proton ratios.
-
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound.[1] Analysis of the fragmentation patterns can also offer valuable structural clues.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the adamantane derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via a syringe pump.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to determine the molecular weight.
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Examine fragmentation peaks to deduce structural information.
-
X-ray Crystallography: The Definitive 3D Structure
For crystalline adamantane derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of the adamantane derivative. This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[3]
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[3]
-
Data Collection:
-
Place the mounted crystal in the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data by rotating the crystal in the X-ray beam, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[3]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the atomic positions and thermal parameters until the model converges with the experimental data.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1] It is particularly useful for monitoring the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid adamantane derivative directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the frequencies of these bands to known functional group vibrations (e.g., C=O stretch, O-H stretch, N-H stretch).
-
Visualizing the Workflow: A Logical Approach to Characterization
The characterization of a novel adamantane derivative typically follows a logical progression of analytical techniques to build a comprehensive understanding of its structure and purity. The following diagram illustrates a general workflow.
Caption: A logical workflow for the characterization of adamantane derivatives.
By employing a multi-technique approach guided by a logical workflow, researchers can confidently and comprehensively characterize novel adamantane derivatives, paving the way for their successful application in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 1-Adamantaneethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. 1-Adamantaneethanol, a key building block in the synthesis of novel polymers and pharmaceutical agents, is no exception. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound, with 1-Adamantanol included as a structurally similar alternative for comparative purposes.
Quantitative Purity Analysis: A Head-to-Head Comparison
The choice of analytical technique for purity assessment depends on a variety of factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound and 1-Adamantanol.
| Analytical Technique | Typical Purity Assay | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Analysis Time (Typical) | Key Advantages | Key Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | ≥98.0% for this compound[1][2]; ≥99% for 1-Adamantanol[3] | Impurity dependent, typically in the low ppm range. | 20-40 minutes | High separation efficiency for volatile and semi-volatile compounds; provides structural information for impurity identification. | Requires derivatization for less volatile impurities; potential for thermal degradation of labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | >98% (typical for adamantane (B196018) derivatives) | Impurity and detector dependent; can range from ppm to ppb levels. | 15-30 minutes | Versatile for a wide range of compounds; non-destructive; quantitative accuracy with appropriate standards. | May require chromophores for UV detection; resolution can be challenging for structurally similar impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative NMR (qNMR) can provide absolute purity determination. | Generally lower sensitivity than chromatographic methods (typically >0.1%). | 5-15 minutes per sample | Provides detailed structural information; non-destructive; can quantify compounds without a specific reference standard. | Lower throughput; requires higher sample concentrations; complex mixtures can be difficult to analyze. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the routine purity assessment of this compound and the identification of volatile impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If non-volatile impurities are suspected, a derivatization step (e.g., silylation) may be necessary.
-
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the purity determination of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
-
A calibration curve can be constructed using standards of known concentration for the precise quantification of impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitation (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the this compound is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualization of a Synthetic Application
This compound is a valuable precursor in materials science, particularly in the synthesis of advanced polymers. The following diagram illustrates a generalized workflow for the synthesis of a poly(p-phenylene vinylene) (PPV) derivative using this compound.
Caption: Workflow for the synthesis of an adamantane-containing polymer.
References
The Adamantane Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Adamantaneethanol Analogs
For researchers, scientists, and drug development professionals, the adamantane (B196018) moiety remains a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacological profiles of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-adamantaneethanol analogs and related adamantane derivatives, with a focus on their antimicrobial and antiviral activities. By presenting available quantitative data, detailed experimental protocols, and visualizing key mechanisms, this document aims to inform the rational design of novel adamantane-based therapeutics.
The unique cage-like structure of adamantane has been successfully incorporated into numerous approved drugs, demonstrating its utility in improving pharmacokinetic and pharmacodynamic properties. While the aminoadamantanes, such as amantadine (B194251) and rimantadine, are well-known for their antiviral properties against influenza A, research into other functionalized adamantanes, including this compound and its derivatives, continues to uncover new therapeutic potential.
Comparative Biological Activity of this compound Analogs and Related Derivatives
The biological activity of adamantane derivatives is highly sensitive to the nature and position of substituents on the adamantane core. The following tables summarize the available quantitative data for this compound derivatives and other relevant adamantane analogs, focusing on their antimicrobial and antiviral efficacy.
Table 1: Antimicrobial Activity of this compound Derivatives
A study by Orzeszko et al. explored the antimicrobial activity of N-substituted phthalimides derived from this compound. The results, expressed as Minimum Inhibitory Concentration (MIC), highlight the influence of the amino acid substituent on antibacterial efficacy.
| Compound ID | R Group (N-substituent on Phthalimide) | Test Organism | MIC (µg/mL)[1] |
| 1 | L-phenylalanyl | Bacillus cereus | 15 |
| 2 | L-leucyl | Bacillus cereus | 8 |
Lower MIC values indicate greater antimicrobial activity.
Structure-Activity Relationship Insights:
From the limited data available, it appears that the nature of the amino acid linked to the phthalimide (B116566) moiety, which is in turn connected to the this compound core via an ester linkage, influences the antimicrobial activity. The derivative with the L-leucyl substituent (2 ) demonstrated nearly twice the potency against Bacillus cereus compared to the L-phenylalanyl derivative (1 )[1]. This suggests that the size and lipophilicity of the amino acid side chain may play a role in the compound's ability to interact with bacterial targets or penetrate cell membranes.
Table 2: Antiviral Activity of Adamantane Amine Derivatives
| Compound ID | Structure | Virus Strain | EC50 (µM)[2] |
| Amantadine | 1-aminoadamantane | Influenza A/H3N2 | >23 |
| 3b | N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide | Influenza A/H3N2 | 1.4 |
Lower EC50 values indicate greater antiviral activity.
Structure-Activity Relationship Insights:
The data clearly demonstrates that modifications to the adamantane core can lead to a significant increase in antiviral potency. Compound 3b , a complex derivative, is substantially more active than the parent compound, amantadine[2]. This highlights the importance of exploring diverse substituents and linkers to optimize the interaction with viral targets.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reliable evaluation of the biological activity of novel compounds. The following are outlines of key experimental protocols used in the assessment of the antimicrobial and antiviral properties of adamantane derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a standard method for quantifying the ability of a compound to inhibit the replication of a virus.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) is prepared in multi-well plates.
-
Virus and Compound Preparation: A known titer of the virus is mixed with various concentrations of the test compound and incubated.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells. The plates are then incubated to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques (zones of cell death) are counted.
-
EC50 Calculation: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.[3]
Cytotoxicity Assay: MTT Assay
It is essential to assess the toxicity of antiviral compounds to the host cells. The MTT assay is a colorimetric method used to determine the 50% cytotoxic concentration (CC50).
-
Cell Seeding: Host cells are seeded in a 96-well plate and incubated until a confluent monolayer is formed.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
CC50 Calculation: The CC50, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is determined.[3]
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental workflow is crucial for drug discovery. The following diagrams, generated using Graphviz, illustrate a general workflow for antiviral screening and the proposed mechanism of action for aminoadamantanes against the influenza A M2 proton channel.
Caption: General workflow for the screening and evaluation of antiviral compounds.
Caption: Proposed mechanism of M2 proton channel inhibition by aminoadamantanes.
Conclusion
The adamantane scaffold, and specifically derivatives of this compound, hold promise for the development of novel therapeutic agents. The available data, though limited for a direct SAR comparison of this compound analogs, indicates that modifications to the adamantane core can significantly impact biological activity. The antimicrobial data for this compound derivatives suggests that further exploration of substituents is warranted. Moreover, the extensive research on other adamantane analogs, particularly in the antiviral field, provides a strong foundation and valuable insights for the design of new and more potent compounds. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs to establish a comprehensive structure-activity relationship and unlock their full therapeutic potential.
References
- 1. Synthesis and antimicrobial activity of new adamantane derivatives II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Adamantane Advantage: A Comparative Guide to 1-Adamantaneethanol Linkers in Drug Discovery
In the intricate world of drug discovery, the linker molecule, though often overlooked, plays a pivotal role in the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The choice of linker dictates critical parameters including stability in circulation, payload release mechanisms, and overall pharmacokinetic properties. This guide provides a comprehensive comparison of 1-Adamantaneethanol as a linker moiety against other commonly used linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for novel therapeutic design.
The Unique Physicochemical Profile of Adamantane (B196018)
Adamantane, a rigid, highly lipophilic, three-dimensional diamondoid structure, offers a unique set of properties when incorporated into linker designs.[1] Its bulky and rigid nature can shield adjacent chemical bonds from enzymatic degradation, thereby enhancing metabolic stability and prolonging the plasma half-life of a drug.[1] The significant lipophilicity of the adamantane cage can also improve the membrane permeability of drug conjugates, a crucial factor for targeting intracellular proteins.[1][2]
However, this high hydrophobicity can also present challenges, such as a propensity for aggregation and potentially faster clearance from circulation for ADCs.[2][3] Therefore, the decision to employ an adamantane-based linker like this compound requires a careful balance of its potential benefits against these drawbacks.
Comparative Data: this compound vs. Other Linkers
While direct head-to-head comparative studies for this compound as a linker are limited in publicly available literature, we can infer its performance based on studies of other adamantane-containing molecules and compare these inferred properties with well-characterized linkers like polyethylene (B3416737) glycol (PEG) and alkyl chains.
Table 1: Comparative Physicochemical and Biological Properties of Linkers
| Property | This compound Linker (Inferred) | PEG Linker | Alkyl Linker | Valine-Citrulline (VC) Linker |
| Hydrophobicity | High | Low (Hydrophilic) | High | Moderate |
| Flexibility | Low (Rigid) | High | High | Moderate |
| Solubility | Low aqueous solubility | High aqueous solubility | Low aqueous solubility | Moderate aqueous solubility |
| Cell Permeability | Potentially High[4] | Generally Lower | Potentially High | Moderate |
| In Vivo Stability | Potentially High (Steric Hindrance) | Variable | Variable | High (Cleavable by Cathepsins) |
| Aggregation Risk | High | Low | High | Moderate |
Table 2: Performance Characteristics in Drug Conjugates
| Application | This compound Linker | PEG Linker | Alkyl Linker | Valine-Citrulline (VC) Linker |
| PROTACs | May enhance cell permeability for intracellular targets.[4] Risk of "hook effect" due to rigidity. | Improves solubility and pharmacokinetic profile. May reduce cell permeability. | Can facilitate cell membrane transit. Prone to non-specific binding. | Used in cleavable PROTACs for targeted release. |
| ADCs | May increase aggregation and clearance.[2][3] Could enhance bystander effect due to lipophilicity. | Reduces aggregation, improves pharmacokinetics, and allows for higher drug-to-antibody ratios (DAR).[2][5] | Can lead to aggregation and rapid clearance.[3] | Enables specific payload release in the tumor microenvironment.[6] |
Experimental Protocols
Accurate evaluation of linker performance is crucial for the development of successful drug conjugates. Below are detailed protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate in plasma and quantify the rate of premature payload release.
Methodology:
-
Incubation: The test compound is incubated in plasma from various species (e.g., human, mouse, rat) at 37°C.[7][8][9][10][11]
-
Time Points: Aliquots are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).[7][8][9]
-
Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile) to stop the reaction and release the compound.[9][10]
-
Analysis: The concentration of the remaining intact compound and/or released payload is quantified by LC-MS/MS.[7][8][9][10]
-
Data Analysis: The half-life (t½) of the compound in plasma is calculated from the disappearance of the parent compound over time.[8][9][11]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, providing an in vitro model for oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[12][13][14][15]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][15]
-
Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.[12][13]
-
Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.[12][13]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.[13]
Visualizing Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the preclinical evaluation of drug conjugate linkers.
Caption: The interplay between key linker properties and the overall performance of a drug conjugate.
Conclusion
The selection of a linker is a critical decision in the design of ADCs and PROTACs. While traditional linkers like PEG and alkyl chains have been extensively used, the unique properties of this compound present an intriguing alternative. Its inherent rigidity and lipophilicity may offer advantages in terms of metabolic stability and cell permeability for certain applications. However, these same properties can also introduce challenges related to solubility and aggregation. The provided experimental protocols offer a robust framework for the empirical evaluation of these parameters. Ultimately, the optimal linker choice will depend on the specific characteristics of the target, the payload, and the desired therapeutic outcome. Further research involving direct comparative studies will be invaluable in fully elucidating the potential of this compound and other novel linkers in advancing the field of targeted drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. enamine.net [enamine.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane (B196018) scaffold, with its unique rigid and lipophilic structure, continues to be a cornerstone in medicinal chemistry, leading to the development of a diverse range of therapeutic agents.[1][2][3] This guide provides an objective comparison of the biological performance of recently developed adamantane derivatives, supported by experimental data. It is designed to assist researchers and drug development professionals in navigating the burgeoning landscape of adamantane-based therapeutics.
Adamantane's incorporation into drug molecules often enhances their lipophilicity, which can improve bioavailability and therapeutic effects.[4][5] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, antimicrobial, and neuroprotective properties.[2][4][6]
Anticancer Activity: Adamantyl Isothiourea Derivatives
Recent investigations have highlighted the potential of adamantyl isothiourea derivatives as potent anticancer agents, with notable efficacy against hepatocellular carcinoma.[2][7]
The in vitro cytotoxic effects of several adamantyl isothiourea derivatives were assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below, comparing the novel derivatives with the established anticancer drug, Doxorubicin.[7]
| Compound | Target Cell Line | IC50 (µM)[2][7] |
| Adamantyl Isothiourea Deriv. 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 |
| Adamantyl Isothiourea Deriv. 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 |
| Doxorubicin (Reference) | Hep-G2 (Hepatocellular Carcinoma) | Not explicitly stated |
| 4-bromobenzyl analogue 2 | PC-3 (Prostate Cancer) | < 25 |
| 4-bromobenzyl analogue 2 | HepG-2 (Hepatocellular Carcinoma) | < 25 |
| 4-bromobenzyl analogue 2 | MCF-7 (Breast Cancer) | < 25 |
| 4-bromobenzyl analogue 2 | HeLa (Cervical Cancer) | < 25 |
| 4-bromobenzyl analogue 2 | HCT-116 (Colorectal Carcinoma) | 25-50 |
Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[2][7] This pathway is a critical mediator of inflammation and immunity, and its dysregulation is often linked to the development and progression of cancer.[2]
Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.
Antiviral Activity: Novel Aminoadamantane Derivatives
Building on the legacy of amantadine (B194251) and rimantadine, novel aminoadamantane derivatives continue to be developed and evaluated for their antiviral properties, particularly against influenza A virus.[8][9]
The antiviral efficacy of these compounds is determined by their half-maximal effective concentration (EC50) and their half-maximal cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to EC50, is a crucial measure of the therapeutic window.[9]
| Compound | Virus Strain | EC50 (µM)[8] | CC50 (µM) | SI (CC50/EC50) |
| Compound 5a | Influenza A H3N2 | Markedly Active | - | - |
| Compound 6a | Influenza A H3N2 | Markedly Active | - | - |
| Compound 7a | Influenza A H3N2 | Markedly Active | - | - |
| Amantadine | Influenza A H3N2 | Comparative Potency | - | - |
| Rimantadine | Influenza A H3N2 | Comparative Potency | - | - |
Note: Specific EC50, CC50, and SI values were not provided in the source material, but the compounds were noted to have marked activity and a comparative pattern of potency to amantadine and rimantadine.[8]
The primary mechanism of action for many aminoadamantane derivatives against influenza A is the blockade of the M2 proton channel.[9] This viral ion channel is essential for the uncoating of the virus within the host cell. By inhibiting the M2 channel, these compounds prevent the acidification of the viral interior, thereby blocking the release of the viral ribonucleoprotein complex into the cytoplasm and halting replication.[9]
Caption: Mechanism of M2 proton channel inhibition by aminoadamantane derivatives.
Antimicrobial Activity: Diverse Adamantane Derivatives
A variety of novel adamantane derivatives have been synthesized and screened for their antimicrobial properties against a range of bacterial and fungal pathogens.[4]
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The following table summarizes the MIC values for several novel adamantane derivatives against Gram-positive bacteria.
| Compound | Target Organism | MIC (µg/mL)[4] |
| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 - 1000 |
| Derivative 14 | S. epidermidis ATCC 12228 | 62.5 - 1000 |
| Derivative 15 | S. epidermidis ATCC 12228 | 62.5 - 1000 |
| Derivative 19 | S. epidermidis ATCC 12228 | 62.5 - 1000 |
Note: The provided data indicates a range of MIC values against all tested Gram-positive bacteria, with Staphylococcus epidermidis being the most susceptible.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in adamantane-linked heterocycles: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Validation of Analytical Data for Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Adamantane (B196018) and its derivatives represent a critical class of compounds, featuring a unique, rigid cage-like structure that imparts desirable pharmacological properties.[1] Their applications range from antiviral drugs to treatments for neurodegenerative diseases.[1][2] Given their significance, the rigorous validation of analytical methods used to quantify these compounds is paramount for ensuring data integrity in research, development, and quality control.
This guide provides a comparative overview of common analytical techniques for adamantane derivatives, focusing on the principles and practical application of cross-validation. Cross-validation is the process of critically assessing and comparing data sets generated from two or more different analytical methods, or from the same method across different laboratories or instruments, to ensure that the results are comparable and reliable.[3][4][5]
Comparative Performance of Analytical Techniques
The choice of analytical technique for adamantane compounds depends on factors such as the required sensitivity, the nature of the sample matrix, and the specific derivative being analyzed.[6][7] Techniques like Gas Chromatography (GC) are well-suited for volatile, non-polar derivatives, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity in complex biological matrices.[7]
The following table summarizes typical quantitative performance data for various analytical techniques used for adamantane derivatives, based on published validation results.
| Analytical Technique | Analyte | Matrix | Linearity (R²) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%RE) | Reference |
| GC-FID | Memantine | Drug Formulation | >0.99 | - | < 2.0 | 98.0-102.0 | [7] |
| HPLC-UV (with derivatization) | Amantadine (B194251) | Drug Formulation | >0.999 | - | < 1.5 | 99.0-101.0 | [7] |
| LC-MS/MS | Amantadine | Human Plasma | >0.995 | 1.0 | < 15 | 85-115 | [8] |
| LC-MS/MS | Memantine | Human Plasma | >0.99 | 0.5 | < 10 | 90-110 | [8][9] |
Visualizing Analytical Workflows
Understanding the logical flow of experiments is crucial for planning and executing a cross-validation study. The following diagrams illustrate the general workflow for cross-validation and the fundamental role of internal standards in achieving accurate quantification.
Experimental Protocols for Cross-Validation
To ensure data comparability between two different methods, a cross-validation study is performed. Below are detailed protocols for two distinct, validated methods for the quantification of an adamantane derivative, Amantadine, in different matrices. These methods can be used in a cross-validation study where results from a simple formulation analysis (HPLC-UV) might be compared or bridged to a more complex bioanalytical study (LC-MS/MS).
Method 1: HPLC-UV for Amantadine in Pharmaceutical Formulations
This method requires a derivatization step to introduce a UV-absorbing chromophore to the amantadine molecule, which inherently lacks one.[7]
-
1. Sample Preparation:
-
Accurately weigh and transfer an amount of powdered tablets equivalent to a specific amount of Amantadine into a volumetric flask.
-
Dissolve the sample in the mobile phase, sonicate for 15 minutes, and dilute to volume.
-
Filter the solution through a 0.45 µm filter to remove particulates.[7]
-
Add Memantine as an internal standard.[7]
-
-
2. Derivatization:
-
To a specific volume of the filtered sample solution, add (2-Napthoxy) Acetyl chloride as the derivatizing agent.[7]
-
Allow the reaction to proceed under controlled temperature and time conditions to ensure complete derivatization.
-
-
3. Instrumentation & Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[7]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: 0.02 M ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (12:88 v/v).[7]
-
Flow Rate: 1.5 mL/min.[7]
-
Detection: UV at 226 nm.[7]
-
Injection Volume: 20 µL.[7]
-
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of derivatized amantadine to the internal standard against the concentration of amantadine standards.
-
Determine the concentration of amantadine in the samples from the calibration curve.
-
Method 2: LC-MS/MS for Amantadine in Human Plasma
This method leverages the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for bioanalysis. It uses a stable isotope-labeled internal standard to correct for matrix effects and variability.[8]
-
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma (calibrator, QC, or unknown sample), add the internal standard (e.g., Amantadine-d6 or Amantadine-d15).[7][8]
-
Add a precipitation reagent (e.g., acetonitrile) or a basifying agent (e.g., 0.1 M NaOH) followed by an extraction solvent (e.g., MTBE).[7][9]
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.[7][9]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[7][9]
-
-
2. Instrumentation & Conditions:
-
LC System: Shimadzu Exion LC-20AD HPLC or equivalent.[7]
-
Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or similar C18 column.[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium formate).[7][8]
-
Flow Rate: 0.8 mL/min.[7]
-
MS System: A triple quadrupole mass spectrometer (e.g., QTRAP 5500) with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
-
3. Detection (Multiple Reaction Monitoring - MRM):
-
Monitor the specific precursor-to-product ion transitions for both amantadine and its deuterated internal standard. For example:
-
Amantadine: Q1 Precursor → Q3 Product
-
Amantadine-d6: Q1 Precursor → Q3 Product
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
4. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the analyte concentration. The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[8]
-
Conclusion
The cross-validation of analytical data is a critical exercise in the development of drugs containing adamantane moieties. It ensures that data generated across different methods or laboratories are consistent and comparable, thereby upholding the integrity of pharmacokinetic, bioequivalence, and quality control studies.[5] By carefully selecting appropriate analytical techniques, providing detailed and robust protocols, and performing systematic comparisons, researchers can have high confidence in their analytical results, facilitating informed decision-making throughout the drug development lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Adamantaneethanol
Essential Safety and Handling Guide for 1-Adamantaneethanol
This guide provides immediate safety, operational, and disposal protocols for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant and should be handled with care to avoid contact.[1] The primary hazards include potential irritation to the eyes, skin, and respiratory system.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][3] | Protects eyes from dust particles and potential splashes.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard.[3] | Prevents skin contact and irritation.[3] |
| Body Protection | A standard laboratory coat.[2][3] | Protects clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area is required. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[2][3] | Prevents inhalation of the compound, which can cause respiratory irritation.[3] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O[1][4] |
| Molecular Weight | 180.29 g/mol [4] |
| Appearance | White crystalline powder or solid.[1][5] |
| Melting Point | 66-69 °C |
| Solubility | Sparingly soluble in water.[1] |
| Stability | Stable under normal conditions.[5][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid halides.[1][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
-
Preparation:
-
Handling and Use:
-
Storage:
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][7] |
| Skin Contact | Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][3] |
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste this compound, including unused product and contaminated disposable materials (e.g., weigh boats, wipes), in a designated and clearly labeled hazardous waste container.[8]
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, tight-fitting lid.[8]
-
-
Labeling:
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
-
Decontamination of Labware:
-
For non-disposable labware, decontaminate by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, appropriately labeled container.[8] Do not dispose of the solvent down the drain.[8]
-
After the solvent rinse, wash the labware with soap and water.[8]
-
-
Spill Management:
-
Final Disposal:
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 6240-11-5 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
